molecular formula C7H7BrO2S B172790 Ethyl 5-bromothiophene-3-carboxylate CAS No. 170355-38-1

Ethyl 5-bromothiophene-3-carboxylate

Cat. No.: B172790
CAS No.: 170355-38-1
M. Wt: 235.1 g/mol
InChI Key: LUYMKCLOYODOEI-UHFFFAOYSA-N
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Description

Ethyl 5-bromothiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYMKCLOYODOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571073
Record name Ethyl 5-bromothiophene-3-carboxylate
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Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170355-38-1
Record name 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170355-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of Ethyl 5-bromothiophene-3-carboxylate, a key intermediate in organic synthesis. This guide is intended for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols and characterization data to support their work.

Introduction

This compound is a substituted thiophene derivative widely utilized as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom and an ester functional group on the thiophene ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The thiophene moiety is a common scaffold in many biologically active compounds, and the bromo- and carboxylate-substituents provide handles for further molecular elaboration through cross-coupling reactions and amide or ester bond formations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of ethyl thiophene-3-carboxylate. The following protocol is a common method for its preparation.[1]

Experimental Protocol

Materials:

  • Ethyl thiophene-3-carboxylate

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ice

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • A solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane is prepared in a suitable reaction vessel and cooled to 0°C using an ice bath.[1]

  • To this cooled solution, 20 g (147 mmol) of aluminum chloride are added portion-wise, ensuring the temperature is maintained at 0°C.[1]

  • The reaction mixture is then allowed to warm to room temperature.[1]

  • A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is added to the reaction mixture.[1]

  • The reaction is stirred at room temperature for 50 minutes.[1]

  • Upon completion, the reaction medium is carefully poured into a mixture of water and ice to quench the reaction.[1]

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1]

  • The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is removed under vacuum.[1]

  • The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 mixture of heptane and ethyl acetate, to yield the final product.[1]

A yield of 9 g (57%) of this compound can be expected from this procedure.[1]

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques to determine its physical and spectroscopic properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 170355-38-1[3]
Molecular Formula C₇H₇BrO₂S[3]
Molecular Weight 235.10 g/mol [3]
Boiling Point 261.07 °C at 760 mmHg
Density 1.573 g/cm³
Storage Temperature Store under inert gas (nitrogen or Argon) at 2–8 °C
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two protons on the thiophene ring. For the 2-ethylhexyl ester, a singlet is observed at δ 7.83 ppm, corresponding to the proton on the thiophene ring.[4] For the title compound, two doublets would be expected for the two non-equivalent thiophene protons. The ethyl ester group will exhibit a quartet around δ 4.3 ppm for the methylene (-CH₂-) protons and a triplet around δ 1.3 ppm for the methyl (-CH₃) protons.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. For the 2-ethylhexyl ester, the thiophene ring carbons appear in the aromatic region (δ 110-140 ppm), with the carbonyl carbon of the ester appearing further downfield (around δ 162 ppm).[4] Similar shifts are expected for this compound, with the ethyl group carbons appearing upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. Key expected peaks include:

  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • Bands in the 3100-3000 cm⁻¹ region due to C-H stretching of the thiophene ring.

  • Absorptions in the 1500-1400 cm⁻¹ range from the C=C stretching vibrations within the aromatic thiophene ring.

  • A C-O stretching band for the ester between 1300-1000 cm⁻¹ .

  • A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Exact Mass: The calculated exact mass of this compound is 233.93501 Da .[3]

  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 234 and 236.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow reactant reactant reagent reagent process process intermediate intermediate product product A Ethyl thiophene-3-carboxylate in Dichloromethane E Bromination (0°C to RT, 50 min) A->E B AlCl3 B->E C Bromine in Dichloromethane C->E Addition D Reaction Mixture F Quenching (Ice/Water) D->F E->D G Extraction with Dichloromethane F->G H Drying (MgSO4) & Evaporation G->H I Crude Product H->I J Column Chromatography (Silica, Heptane/EtOAc) I->J K This compound J->K

Caption: Synthesis and purification workflow for this compound.

Role as a Chemical Intermediate

This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The following diagram illustrates its potential for diversification in organic synthesis.

Logical_Relationship start_node This compound reaction_type reaction_type product_class product_class reagent_class reagent_class start start suzuki Suzuki Coupling start->suzuki Pd catalyst stille Stille Coupling start->stille Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst hydrolysis Hydrolysis start->hydrolysis amidation Amidation start->amidation Direct or via acid cc_product Aryl/Heteroaryl-substituted Thiophenes suzuki->cc_product stille->cc_product cn_product Amino-substituted Thiophenes buchwald->cn_product boronic_acid Ar-B(OH)2 boronic_acid->suzuki organostannane Ar-SnR3 organostannane->stille amine R2NH amine->buchwald acid_product 5-Bromothiophene-3-carboxylic acid hydrolysis->acid_product amide_product 5-Bromothiophene-3-carboxamides amidation->amide_product base Base (e.g., NaOH) base->hydrolysis amine2 R'2NH amine2->amidation

Caption: Synthetic utility of this compound as an intermediate.

References

Physical and chemical properties of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its thiophene core, functionalized with both a bromine atom and an ethyl carboxylate group, offers versatile reactivity for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development. The strategic positioning of the bromo and ester functionalities makes it a valuable intermediate in the synthesis of agrochemicals and pharmaceutical agents, where the thiophene moiety is a common scaffold.[1][2]

Core Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₇H₇BrO₂S[3][4]
Molecular Weight 235.10 g/mol [3]
CAS Number 170355-38-1[3]
Appearance Not specified (likely a liquid or low-melting solid)
Density 1.6 ± 0.1 g/cm³[4]
Boiling Point 261.1 ± 20.0 °C at 760 mmHg[4]
Flash Point 111.7 ± 21.8 °C[4]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[4]
Refractive Index 1.581[4]
LogP (octanol/water) 3.13[4]
Polar Surface Area (PSA) 54.54 Ų[4]
Computed Properties
PropertyValueSource
Exact Mass 233.93501 Da[3]
XLogP3 2.8[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 54.5 Ų[3]
Heavy Atom Count 11[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic bromination of ethyl thiophene-3-carboxylate.

Experimental Protocol: Bromination of Ethyl Thiophene-3-carboxylate[1]
  • Materials:

    • Ethyl thiophene-3-carboxylate (10 g, 67 mmol)

    • Aluminum chloride (20 g, 147 mmol)

    • Bromine (4 ml, 73 mmol)

    • Dichloromethane (170 ml total)

    • Water/ice mixture

    • Magnesium sulfate

    • Silica gel for chromatography

    • Heptane/Ethyl acetate mixture (9:1)

  • Procedure:

    • A solution of ethyl thiophene-3-carboxylate (10 g) in dichloromethane (160 ml) is cooled to 0°C in an ice bath.

    • Aluminum chloride (20 g) is added portion-wise to the cooled solution, maintaining the temperature at 0°C.

    • The reaction mixture is allowed to warm to room temperature.

    • A solution of bromine (4 ml) in dichloromethane (10 ml) is added to the reaction mixture.

    • The reaction is stirred at room temperature for 50 minutes.

    • The reaction is quenched by pouring the mixture into a water/ice mixture.

    • The product is extracted with dichloromethane.

    • The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is removed under vacuum.

    • The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 heptane/ethyl acetate mixture.

    • This procedure yields 9 g (57%) of this compound.[1]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_workup Workup & Purification Ethyl thiophene-3-carboxylate Ethyl thiophene-3-carboxylate Aluminum chloride Aluminum chloride Reaction Reaction Aluminum chloride->Reaction Bromine Bromine Bromine->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Quenching (Water/Ice) Quenching (Water/Ice) Extraction Extraction Quenching (Water/Ice)->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Chromatography Chromatography Evaporation->Chromatography Product Product Chromatography->Product Reaction->Quenching (Water/Ice) 50 min @ RT

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile intermediate due to its two reactive sites: the bromine atom, which can participate in cross-coupling reactions, and the ester group, which can be hydrolyzed or otherwise modified.

  • Building Block: It serves as a key starting material for the synthesis of more complex molecules.[1] Its structure is a precursor for various compounds with potential applications in pharmaceuticals and agrochemicals.[2]

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromothiophene-3-carboxylic acid, which is another useful synthetic intermediate.[1][5]

  • Cross-Coupling Reactions: The C-Br bond can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for elaborating the thiophene core.

Core Reactivity Diagram

Reactivity_Diagram Key Reactions of this compound CrossCoupling Cross-Coupling (e.g., Suzuki) CoupledProduct Substituted Thiophene Derivatives CrossCoupling->CoupledProduct Hydrolysis Hydrolysis Acid Acid Hydrolysis->Acid Start Start Start->CrossCoupling Pd catalyst, Boronic acid/ester

Caption: Core reactivity of this compound.

Spectral Data

Safety and Handling

This compound is considered a hazardous chemical. Adherence to safety protocols is essential.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Protect from light.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

    • Inhalation: Move the victim to fresh air.[6]

    • Ingestion: Immediately call a poison center or doctor.[6]

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined synthesis and dual functionality make it an important tool for medicinal chemists and material scientists. While its direct biological activity is not the primary focus, its role as a precursor to novel compounds with potential therapeutic or material applications is significant. Proper handling and storage are crucial due to its hazardous nature. The lack of publicly available spectral data underscores the need for thorough analytical characterization in any research or development context.

References

Structural Analysis and Conformational Landscape of Ethyl 5-bromothiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of ethyl 5-bromothiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the synthetic protocol, summarizes key structural parameters derived from spectroscopic data and computational modeling, and explores the molecule's preferred conformation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel thiophene-based compounds.

Introduction

Thiophene derivatives are a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and organic electronics. The substitution pattern on the thiophene ring dictates the molecule's physicochemical properties and biological activity. This compound, with its bromine atom and ethyl ester group, offers two distinct points for chemical modification, making it a versatile intermediate in organic synthesis. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design and the development of new functional materials. This guide details the experimental and computational approaches to characterizing this important molecule.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of ethyl thiophene-3-carboxylate.

Materials:

  • Ethyl thiophene-3-carboxylate

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ice

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Heptane

  • Ethyl acetate

Procedure:

  • A solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane is cooled to 0°C.

  • 20 g (147 mmol) of aluminum chloride are added portion-wise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature.

  • A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is added to the reaction mixture.

  • The reaction is stirred at room temperature for 50 minutes.

  • The reaction is quenched by pouring the mixture into a water and ice mixture.

  • The organic layer is extracted with dichloromethane.

  • The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 mixture of heptane and ethyl acetate, to yield this compound.

Structural and Spectroscopic Data

Due to the limited availability of direct experimental data for this compound in the public domain, the following tables present a combination of known data for the molecule and estimated values based on closely related structures, such as 2-ethylhexyl 2-bromothiophene-3-carboxylate.

General Properties
PropertyValue
CAS Number 170355-38-1
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.10 g/mol
Appearance Expected to be a liquid or low-melting solid
Estimated NMR Spectroscopic Data (in CDCl₃)

The following are estimated chemical shifts (δ) in ppm and coupling constants (J) in Hz, based on data from similar brominated thiophene esters.

¹H NMR:

Proton AssignmentEstimated Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~8.10d~1.5
H-4~7.30d~1.5
-OCH₂CH₃~4.35q~7.1
-OCH₂CH₃~1.38t~7.1

¹³C NMR:

Carbon AssignmentEstimated Chemical Shift (ppm)
C=O~162.5
C-3~135.0
C-5~115.0
C-2~133.0
C-4~128.0
-OCH₂CH₃~61.5
-OCH₂CH₃~14.3

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the ethyl ester group relative to the thiophene ring. Rotation around the C3-C(O) single bond is expected to have a relatively low energy barrier. The two most likely planar conformations are the syn and anti conformers, where the carbonyl oxygen is oriented towards or away from the C4 position of the thiophene ring, respectively.

Computational studies on similar aromatic esters suggest that the syn and anti conformers are close in energy, with a slight preference often observed for the conformer that minimizes steric hindrance. In the case of this compound, the steric bulk of the bromine atom at the 5-position is distant from the ester group at the 3-position, suggesting that both conformers may be populated at room temperature. The ethyl group of the ester will also have rotational freedom.

Below is a diagram illustrating a plausible low-energy conformation of the molecule.

Caption: Plausible conformation of this compound.

Logical Workflow for Structural Analysis

The structural elucidation of a molecule like this compound follows a logical progression from synthesis to detailed characterization. The workflow diagram below illustrates these key steps.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Conformational & Structural Analysis synthesis Synthesis via Bromination purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms conf_analysis Conformational Analysis nmr->conf_analysis comp_chem Computational Modeling (DFT) comp_chem->conf_analysis xray X-ray Crystallography (if crystalline) xray->conf_analysis Provides definitive solid-state structure

Caption: Workflow for the structural analysis of a small molecule.

Conclusion

An In-depth Technical Guide to CAS Number 170355-38-1 and the Bioactive Scaffold of 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only. It is crucial to verify information from original research articles and safety data sheets (SDS) before any practical application.

**Executive Summary

This technical guide provides a comprehensive overview of the chemical properties and suppliers of CAS number 170355-38-1, identified as Ethyl 5-bromothiophene-3-carboxylate . A notable discrepancy exists in the initial query, as this CAS number does not correspond to 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine. Due to the significant biological interest in the 1,2,4-triazole scaffold for drug development, this guide also presents an in-depth analysis of the synthesis, potential biological activities, and relevant experimental protocols for derivatives closely related to 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine .

Part 1: this compound (CAS: 170355-38-1)

This compound is a heterocyclic building block valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 170355-38-1[2]
Molecular Formula C₇H₇BrO₂S[2]
Molecular Weight 235.10 g/mol [2]
IUPAC Name This compound[2]
Boiling Point 261.07 °C at 760 mmHgNot specified
Density 1.573 g/cm³Not specified
Flash Point 111.692 °CNot specified
Appearance Colorless to pale yellow liquid[3]
Storage Under inert gas (nitrogen or Argon) at 2–8 °CNot specified
Synthesis Protocol

A common synthetic route to this compound involves the bromination of ethyl thiophene-3-carboxylate.

Reaction: Bromination of Ethyl thiophene-3-carboxylate

Reagents and Materials:

  • Ethyl thiophene-3-carboxylate

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Ice

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • Dissolve ethyl thiophene-3-carboxylate in dichloromethane and cool the solution to 0°C.

  • Add aluminum chloride portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature.

  • Add a solution of bromine in dichloromethane dropwise.

  • Stir the reaction mixture for approximately 50 minutes at room temperature.

  • Pour the reaction mixture into a water and ice mixture.

  • Extract the product with dichloromethane.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel using a heptane/ethyl acetate mixture as the eluent.

G reagents Ethyl thiophene-3-carboxylate, AlCl3, Br2, CH2Cl2 reaction Bromination (0°C to RT, 50 min) reagents->reaction workup Quenching (Water/Ice) Extraction (CH2Cl2) Drying (MgSO4) reaction->workup purification Column Chromatography (Heptane/Ethyl Acetate) workup->purification product This compound purification->product

Synthesis of this compound.
Suppliers

A list of potential suppliers for this compound (CAS: 170355-38-1) is provided below.

SupplierLocation
Sigma-AldrichGlobal
Thermo Scientific ChemicalsGlobal
ChemicalBookChina
AstaTech (Chengdu) Pharma. Co., Ltd.China
Bide Pharmatech Ltd.China

Part 2: 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine and Related Derivatives

While a specific CAS number for 1-(3-Bromophenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine could not be definitively identified in the public domain, the 1,2,4-triazole-5-amine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][4][5][6][7][8] This section provides a guide to the synthesis and biological significance of this class of compounds.

Representative Synthesis Protocol

The synthesis of 1,2,4-triazole-5-amine derivatives often involves a multi-step process. A general, representative protocol is outlined below, based on common synthetic strategies for this scaffold.[9][10][11]

General Procedure for the Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines:

  • Formation of Thiosemicarbazide Intermediate: A substituted benzoic acid is converted to its corresponding acid hydrazide. The acid hydrazide is then reacted with an appropriate isothiocyanate to yield a thiosemicarbazide derivative.

  • Cyclization to Triazole-thiol: The thiosemicarbazide is cyclized in the presence of a base (e.g., NaOH) to form the 1,2,4-triazole-3-thiol ring.

  • Functionalization (Optional): The thiol group can be further modified, for instance, by alkylation.

  • Formation of Schiff Base and Final Derivatives: The amino group of the triazole can be reacted with various aldehydes to form Schiff bases, which can be further modified.[9]

G start Substituted Benzoic Acid hydrazide Acid Hydrazide start->hydrazide Hydrazine Hydrate thiosemicarbazide Thiosemicarbazide Intermediate hydrazide->thiosemicarbazide Isothiocyanate triazole_thiol 1,2,4-Triazole-3-thiol thiosemicarbazide->triazole_thiol Base (e.g., NaOH), Cyclization final_product Substituted 1,2,4-Triazol-5-amine Derivatives triazole_thiol->final_product Further Reactions (e.g., Amination)

General synthetic pathway for 1,2,4-triazole derivatives.
Biological Activities and Experimental Protocols

Derivatives of 1,2,4-triazole-5-amine have demonstrated significant potential as both anticancer and antimicrobial agents.[1][3][4][5][6][7][8][9][12][13]

Numerous studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[1][3][7][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (1,2,4-triazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G cluster_plate 96-Well Plate cluster_assay MTT Assay cell_seeding Seed Cancer Cells compound_treatment Add Triazole Derivatives cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Formazan Formation (Viable Cells) mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization readout Measure Absorbance (Microplate Reader) solubilization->readout analysis Calculate IC50 Values readout->analysis

Workflow for assessing anticancer activity using the MTT assay.

Reported Anticancer Activity of Related 1,2,4-Triazole Derivatives:

Compound ClassCell Line(s)Reported Activity (IC₅₀)Reference
4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-aminesA549, NCI-H460 (Lung Cancer)1.09 - 48.01 µM[3]
Substituted[1][4][14]triazolesHepG2 (Liver), MCF7 (Breast)17.69 - 27.09 µM[1]
1,2,4-triazole-pyridine hybridsB16F10 (Murine Melanoma)41.12 - 61.11 µM[12]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesHela (Cervical Cancer)< 12 µM[13]

Derivatives of 1,2,4-triazole have also been extensively studied for their antibacterial and antifungal properties.[4][5][6][8][9]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of chemical agents.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Reported Antimicrobial Activity of Related 1,2,4-Triazole Derivatives:

Compound ClassTarget Organism(s)ActivityReference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolsMicrosporum gypseum, S. aureusStrong antifungal and antibacterial activity[6]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesVarious bacteria and fungiPromising antimicrobial activity[9]
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-onesVarious bacteria and fungiGood to moderate activity[5]
5-{[4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amineVarious bacteria and fungiGood to moderate activity[4]
Potential Signaling Pathways in Anticancer Activity

While the precise mechanisms of action for many novel 1,2,4-triazole derivatives are still under investigation, some studies suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death).[3]

One study on 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) indicated that it induces apoptosis in lung cancer cells by upregulating pro-apoptotic proteins such as BAX and activating executioner caspases like caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase).[3]

G triazole 1,2,4-Triazole Derivative (e.g., BCTA) bax BAX (Pro-apoptotic) triazole->bax Upregulates caspase3 Caspase-3 (Executioner Caspase) bax->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis (Programmed Cell Death) parp->apoptosis Induces

Potential apoptotic pathway induced by a 1,2,4-triazole derivative.
Conclusion

This technical guide has provided a detailed overview of this compound (CAS: 170355-38-1), a valuable synthetic intermediate. Furthermore, it has addressed the significant therapeutic potential of the 1,2,4-triazole-5-amine scaffold, which was also part of the initial inquiry. While a specific compound matching the provided name and CAS number could not be concurrently validated, the extensive research into related 1,2,4-triazole derivatives highlights their promise in the development of novel anticancer and antimicrobial agents. The experimental protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

Spectroscopic and Synthetic Profile of Ethyl 5-bromothiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Ethyl 5-bromothiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide presents a detailed synthesis protocol and an analysis of expected spectroscopic characteristics based on closely related analogues and fundamental principles of spectroscopy.

Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~ 7.9 - 8.1d~ 1.5The proton at position 2 is expected to be a doublet due to coupling with H-4.
H-4~ 7.4 - 7.6d~ 1.5The proton at position 4 is expected to be a doublet due to coupling with H-2.
-OCH₂CH₃~ 4.2 - 4.4q~ 7.1The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons.
-OCH₂CH₃~ 1.2 - 1.4t~ 7.1The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons.

Note: Predicted values are based on the analysis of similar structures and standard NMR correlation tables.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O~ 162 - 164The carbonyl carbon of the ester group.
C-3~ 130 - 132The carbon atom to which the carboxylate group is attached.
C-5~ 115 - 117The carbon atom bonded to the bromine atom.
C-2~ 133 - 135Aromatic carbon adjacent to the sulfur atom.
C-4~ 128 - 130Aromatic carbon.
-OCH₂CH₃~ 60 - 62The methylene carbon of the ethyl group.
-OCH₂CH₃~ 14 - 15The methyl carbon of the ethyl group.

Note: Predicted values are based on the analysis of similar structures and standard NMR correlation tables.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)2980 - 2850Medium
C=O (ester)1725 - 1705Strong
C=C (aromatic)1600 - 1450Medium
C-O (ester)1300 - 1150Strong
C-Br600 - 500Medium-Strong

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
IonPredicted m/zNotes
[M]⁺234/236Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
[M-OCH₂CH₃]⁺189/191Loss of the ethoxy group.
[M-COOCH₂CH₃]⁺161/163Loss of the entire ethyl carboxylate group.

Note: Predicted values are based on the molecular weight of the compound and common fragmentation patterns for esters.

Experimental Protocols

Synthesis of this compound[1]

A detailed protocol for the synthesis of this compound is outlined below. This procedure involves the bromination of ethyl thiophene-3-carboxylate.

Materials:

  • Ethyl thiophene-3-carboxylate

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ice

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • To a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane, cooled to 0°C, 20 g (147 mmol) of aluminum chloride are added portion-wise.

  • The reaction mixture is allowed to warm to room temperature.

  • A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is then added.

  • The reaction is allowed to proceed for 50 minutes at room temperature.

  • Following the reaction, the mixture is poured into a water and ice mixture and extracted with dichloromethane.

  • The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum.

  • The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 mixture of heptane and ethyl acetate, to yield this compound.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of Ethyl 5-bromothiophene-3-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton & Carbon Environment (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data Functional Groups (C=O, C-Br, C-O) IR->IR_Data MS_Data Molecular Weight & Formula (Molecular Ion, Isotope Pattern) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

The Evolving Legacy of Substituted Bromothiophenes: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthetic methodologies, and significance of substituted bromothiophenes in research and drug development, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

Substituted bromothiophenes represent a cornerstone of heterocyclic chemistry, serving as versatile building blocks in the synthesis of a vast array of functional materials and pharmacologically active compounds. Their unique electronic properties and propensity for further functionalization have cemented their importance in fields ranging from organic electronics to medicinal chemistry. This technical guide provides a detailed overview of the discovery and history of these pivotal compounds, comprehensive experimental protocols for their synthesis, and a summary of their key quantitative properties.

A Rich History: From Coal Tar to Modern Chemistry

The story of substituted bromothiophenes is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, Victor Meyer, while at the University of Zurich, serendipitously discovered thiophene as a contaminant in benzene derived from coal tar.[1] This discovery of a sulfur-containing aromatic compound opened a new frontier in heterocyclic chemistry.

Early investigations by chemists such as Wilhelm Steinkopf laid the foundational understanding of thiophene's reactivity. However, it was the extensive work of Howard D. Hartough in the mid-20th century, particularly his seminal monograph "Thiophene and Its Derivatives," that provided a comprehensive and systematic exploration of this class of compounds. The commercial availability of thiophene from 1945 onward acted as a significant catalyst, accelerating research into its derivatives, including the synthetically crucial brominated forms.[1]

Initially, the synthesis of bromothiophenes was challenging, particularly the preparation of specific isomers. While 2-bromothiophene can be synthesized directly by the partial bromination of thiophene, the 3-bromo isomer cannot be prepared in the same manner.[2][3] Early methods to obtain 3-bromothiophene were often tedious and resulted in low yields, involving the removal of α-bromines from 2,3,5-tribromothiophene using techniques like the Grignard entrainment method or halogen-metal interconversion followed by hydrolysis.[4] A significant advancement came with the development of methods utilizing the selective dehalogenation of polybrominated thiophenes. For instance, refluxing 2,3,5-tribromothiophene with zinc dust in acetic acid provides a more convenient and higher-yielding route to 3-bromothiophene.[4]

Synthetic Methodologies: A Toolkit for Chemists

The synthesis of substituted bromothiophenes has evolved to provide chemists with a diverse toolkit to achieve specific substitution patterns, which is critical for tuning the electronic and steric properties of the resulting molecules.

Direct Bromination

Direct bromination is a common method for introducing bromine onto a thiophene ring. The regioselectivity of this reaction is highly dependent on the directing effects of existing substituents on the ring.

Experimental Protocol: Synthesis of 2-Bromothiophene

This protocol describes the direct bromination of thiophene to yield 2-bromothiophene.

  • Materials: Thiophene, Bromine, Carbon Tetrachloride, Sodium Hydroxide.

  • Procedure:

    • A solution of 1.1 moles of bromine in 300 ml of carbon tetrachloride is added dropwise over 4 hours to a stirred mixture of 1 mole of thiophene in 300 ml of carbon tetrachloride, cooled in an ice bath.

    • After the addition is complete, the solvent is removed.

    • The residue is heated with 15 g of powdered sodium hydroxide for 4 hours on a steam bath with occasional stirring.

    • The solution is decanted from the sodium hydroxide, and the sodium hydroxide is washed with carbon tetrachloride.

    • The combined organic phases are distilled through a column to afford 2-bromothiophene.[5]

Synthesis of Specific Isomers

As direct bromination does not yield 3-bromothiophene, alternative strategies are employed.

Experimental Protocol: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene

This method relies on the selective debromination of a polybrominated precursor.

  • Materials: 2,3,5-tribromothiophene, Zinc dust, Acetic acid, Water.

  • Procedure:

    • To a mixture of 55 g of 2,3,5-tribromothiophene, 32 ml of acetic acid, and 100 ml of water, 65 g of zinc dust is added.

    • The mixture, which will become hot, is shaken frequently for the first 30 minutes and then refluxed for 16 hours.

    • The 3-bromothiophene and water are directly distilled from the reaction mixture.[6]

Cross-Coupling Reactions

Substituted bromothiophenes are invaluable substrates for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromothiophene

This generalized protocol outlines the coupling of a bromothiophene with an arylboronic acid.

  • Materials: Bromothiophene derivative (1 equivalent), Arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.5 mol%), Water-Ethanol-Benzene (WEB) solvent mixture (3 mL).

  • Procedure:

    • A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature for the appropriate time.

    • The reaction solution is then extracted four times with diethyl ether (4 x 10 mL).

    • The product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate.[7]

Quantitative Data of Key Bromothiophenes

The physical and spectroscopic properties of bromothiophenes are crucial for their characterization and application.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index
2-BromothiopheneC₄H₃BrS163.04153.5-101.6841.587
3-BromothiopheneC₄H₃BrS163.04150-158-101.741.593
2,5-DibromothiopheneC₄H₂Br₂S241.94210-272.151.649
3,4-DibromothiopheneC₄H₂Br₂S241.94225-2275-62.1461.654

Note: Data compiled from various sources.[2][3][8][9]

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-Bromothiophene7.27 (dd, 1H), 7.08 (dd, 1H), 6.95 (dd, 1H)128.4, 127.8, 126.2, 111.93105, 1520, 1418, 1235, 1035, 825, 700
3-Bromothiophene7.30 (dd, 1H), 7.22 (dd, 1H), 7.05 (dd, 1H)129.8, 126.8, 122.9, 110.13100, 1515, 1405, 1210, 1065, 840, 760

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.[10][11]

Key Applications and Signaling Pathways

The utility of substituted bromothiophenes is exemplified by their role as precursors to important pharmaceuticals. A prominent example is clopidogrel, an antiplatelet medication used to prevent heart attacks and strokes.[1]

Clopidogrel: A Substituted Thienopyridine Drug

Clopidogrel is a prodrug, meaning it is inactive until it is metabolized in the liver.[12] The thiophene ring is a critical part of its thienopyridine core structure. 2-Bromothiophene is a key starting material in the multi-step synthesis of this life-saving drug.[2]

Signaling Pathway of Clopidogrel

Clopidogrel's mechanism of action involves the irreversible inhibition of the P2Y₁₂ receptor on platelets.[1][6] This blockage prevents adenosine diphosphate (ADP) from binding to the receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa complex, a crucial step in platelet aggregation.[6]

Clopidogrel_Pathway Clopidogrel Clopidogrel (Prodrug) CYP450 Hepatic CYP450 (e.g., CYP2C19) Clopidogrel->CYP450 Metabolism ActiveMetabolite Active Thiol Metabolite P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversibly Inhibits PlateletActivation Platelet Activation P2Y12->PlateletActivation Activates ADP ADP ADP->P2Y12 Binds to PlateletAggregation Platelet Aggregation PlateletActivation->PlateletAggregation CYP450->ActiveMetabolite Experimental_Workflow cluster_synthesis Synthesis of Substituted Thiophene cluster_coupling Functionalization cluster_analysis Analysis Start Substituted Thiophene Bromination Bromination (e.g., NBS, Br₂) Start->Bromination Bromothiophene Substituted Bromothiophene Bromination->Bromothiophene Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) Bromothiophene->Coupling FinalProduct Complex Thiophene Derivative Coupling->FinalProduct BoronicAcid Coupling Partner (e.g., Arylboronic Acid) BoronicAcid->Coupling Purification Purification (e.g., Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

References

Molecular weight and formula of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical properties, synthesis, and analytical consideration of Ethyl 5-bromothiophene-3-carboxylate, a key intermediate in the development of various organic compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties and Data

This compound is an important organic reagent used as a building block in organic synthesis.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C7H7BrO2SPubChem[2]
Molecular Weight 235.10 g/mol PubChem, Sigma-Aldrich[2][3]
CAS Number 170355-38-1PubChem, ChemicalBook[1][2]
IUPAC Name This compoundPubChem[2]

Experimental Protocols

A representative synthetic protocol for this compound is detailed below. This method is based on the bromination of ethyl thiophene-3-carboxylate.

Synthesis of this compound [1]

  • Materials:

    • Ethyl thiophene-3-carboxylate (10 g, 67 mmol)

    • Aluminum chloride (20 g, 147 mmol)

    • Bromine (4 ml, 73 mmol)

    • Dichloromethane (170 ml total)

    • Water and ice mixture

    • Magnesium sulfate

    • Heptane/Ethyl acetate mixture (9:1) for chromatography

  • Procedure:

    • A solution of ethyl thiophene-3-carboxylate (10 g) in dichloromethane (160 ml) is prepared and cooled to 0°C.

    • Aluminum chloride (20 g) is added portion-wise to the cooled solution.

    • The reaction mixture is allowed to warm to room temperature.

    • A solution of bromine (4 ml) in dichloromethane (10 ml) is added to the reaction medium.

    • The reaction is allowed to proceed for 50 minutes at room temperature.

    • The reaction is quenched by pouring the mixture into a water and ice mixture.

    • The product is extracted with dichloromethane.

    • The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum.

    • The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 heptane/ethyl acetate mixture.

    • This process yields 9 g (57%) of this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Reagents Reaction Bromination Reaction (DCM, 0°C to RT) Start->Reaction 1. Mix Quench Quenching (Ice/Water) Reaction->Quench 2. Stop Reaction Extraction Liquid-Liquid Extraction Quench->Extraction 3. Isolate Drying Drying & Filtration (MgSO4) Extraction->Drying 4. Remove Water Evaporation Solvent Evaporation Drying->Evaporation 5. Concentrate Purification Column Chromatography Evaporation->Purification 6. Purify Product Final Product: Ethyl 5-bromothiophene- 3-carboxylate Purification->Product 7. Final

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-bromothiophene-3-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene derivative. Its core structure consists of a five-membered aromatic ring containing one sulfur atom, functionalized with a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 170355-38-1[1]
Canonical SMILES CCOC(=O)C1=CSC(=C1)Br[1]
Molecular Formula C₇H₇BrO₂S[1]
Molecular Weight 235.10 g/mol [1]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White solid[2]
Melting Point 93 - 95 °C[2]
Boiling Point No data available
Solubility No data available
logP 2.8PubChem

Synthesis and Purification

A common synthetic route to this compound involves the bromination of ethyl thiophene-3-carboxylate.[3]

Experimental Protocol: Synthesis

Materials:

  • Ethyl thiophene-3-carboxylate

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Water

  • Ice

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • Dissolve ethyl thiophene-3-carboxylate in dichloromethane and cool the solution to 0°C.[3]

  • Add aluminum chloride portion-wise to the cooled solution.[3]

  • Warm the reaction mixture to room temperature.[3]

  • Add a solution of bromine in dichloromethane dropwise.[3]

  • Stir the reaction mixture at room temperature for 50 minutes.[3]

  • Pour the reaction mixture into an ice-water mixture and perform a liquid-liquid extraction with dichloromethane.[3]

  • Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.[3]

Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel using a heptane/ethyl acetate mixture as the eluent.[3]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Ethyl thiophene-3-carboxylate in Dichloromethane Cooling Cool to 0°C Start->Cooling AlCl3_Addition Add AlCl3 Cooling->AlCl3_Addition Warming Warm to RT AlCl3_Addition->Warming Bromine_Addition Add Bromine in DCM Warming->Bromine_Addition Stirring Stir for 50 min Bromine_Addition->Stirring Quenching Quench with Ice/Water Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Chromatography Silica Gel Chromatography (Heptane/Ethyl Acetate) Evaporation->Chromatography Product Ethyl 5-bromothiophene- 3-carboxylate Chromatography->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the thiophene ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the four carbons of the thiophene ring, and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum would likely exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹), as well as C-H and C-S stretching and bending vibrations characteristic of the thiophene ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (235.10 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom and the ester functionality. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents at the 5-position of the thiophene ring.[4][5] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for molecular elaboration.[3][4]

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[6] Derivatives of thiophene have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]

Potential as an Antibacterial Agent Precursor

While direct biological activity data for this compound is limited, research on closely related analogs provides valuable insights. For instance, derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[10] The proposed mechanism of action involves the inhibition of DNA gyrase, a crucial bacterial enzyme.[10] This suggests that this compound could serve as a valuable scaffold for the development of novel antibacterial agents targeting this pathway.

DNA_Gyrase_Inhibition cluster_pathway Hypothetical Signaling Pathway Inhibition Thiophene_Derivative Thiophene-based Inhibitor DNA_Gyrase Bacterial DNA Gyrase Thiophene_Derivative->DNA_Gyrase Inhibition Inhibition DNA_Supercoiling DNA Supercoiling & Replication DNA_Gyrase->DNA_Supercoiling Catalyzes Bacterial_Growth Bacterial Growth and Proliferation DNA_Supercoiling->Bacterial_Growth Inhibition->DNA_Gyrase

Caption: Hypothetical inhibition of bacterial DNA gyrase by a thiophene derivative.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat.[2] The compound should be used in a well-ventilated area, and inhalation of dust or vapors should be avoided.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in medicinal chemistry is underscored by the broad spectrum of biological activities exhibited by thiophene derivatives. Further investigation into the synthesis of novel analogs based on this scaffold holds significant promise for the discovery of new therapeutic agents, particularly in the area of antibacterial drug development. Researchers and drug development professionals are encouraged to explore the synthetic potential of this compound in their quest for innovative medicines.

References

Commercial availability and purity of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 5-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis. The document details its commercial availability, purity standards, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences.

Commercial Availability

This compound (CAS No. 170355-38-1) is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors and their offerings. Pricing and stock levels are subject to change and should be confirmed directly with the supplier.

Supplier NamePurityPack SizePrice (USD)Stock Status
Shaanxi Dideu New Materials Co. Ltd.[1]99.0%KGInquireInquire
Huida Pharmaceutical Technology (Shanghai) Co., Ltd.[1]98%kgInquireInquire
AOBChem USA[2]95%5g$60.00Backordered
AOBChem USA[2]95%10g$104.00Backordered
AOBChem USA[2]95%25g$240.00Backordered
AOBChem USA[2]95%100g$833.00Backordered
Zenlyms Tech[3][4]>96%25gInquireInquire

Note: A related compound with CAS 13999-39-8 is also listed by some suppliers under a similar name.[3][4]

Purity and Characterization

The purity of commercially available this compound is typically high, often exceeding 95%. Suppliers commonly use Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to verify the purity and structure of the compound.[5]

ParameterTypical SpecificationAnalysis Method
Purity>95% to 99.0%[1][2]GC, NMR[5]
AppearanceN/AVisual
Molecular FormulaC₇H₇BrO₂S[2]-
Molecular Weight235.1 g/mol [6]-

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[7][8] Its bromine and ester functionalities allow for a wide range of chemical transformations.

Synthesis of this compound[1]

This protocol describes the bromination of ethyl thiophene-3-carboxylate.

Materials:

  • Ethyl thiophene-3-carboxylate

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Heptane/Ethyl acetate mixture (9/1)

  • Water

  • Ice

Procedure:

  • Cool a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane to 0°C.

  • Add 20 g (147 mmol) of aluminum chloride in portions.

  • Warm the reaction medium to room temperature.

  • Add a solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane.

  • Allow the reaction to proceed for 50 minutes at room temperature.

  • Pour the reaction medium into a water and ice mixture and perform an extraction with dichloromethane.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate under vacuum.

  • Purify the resulting residue by chromatography on a silica gel column, eluting with a 9/1 heptane/ethyl acetate mixture.

  • This process yields 9 g (57%) of this compound.[1]

Logical Workflows and Applications

This compound serves as a critical starting material in multi-step synthetic pathways. The presence of both a bromo-substituent and an ester group allows for sequential or orthogonal functionalization, making it a valuable scaffold in drug discovery and materials science.

General Synthetic Utility

The compound's structure is conducive to various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, where the bromine atom acts as a reactive handle.[8][9] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversity of accessible derivatives.[1] This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug development.[9]

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_intermediates Key Intermediates cluster_applications Final Applications A This compound B Suzuki Cross-Coupling A->B C Ester Hydrolysis A->C D Amidation A->D E Aryl-substituted Thiophenes B->E F 5-Bromothiophene-3-carboxylic acid C->F G Thiophene-3-carboxamides D->G H Pharmaceuticals (Antimicrobials, etc.) E->H I Organic Electronics (OLEDs, OPVs) E->I F->H G->H

Caption: Synthetic pathways from this compound.

Experimental Workflow: Synthesis and Purification

The synthesis of this compound involves a series of standard laboratory procedures. The workflow diagram below outlines the key steps from reaction setup to the isolation of the pure product.

G A 1. Reaction Setup (Dissolve starting material, cool to 0°C) B 2. Reagent Addition (Add AlCl₃ and Bromine solution) A->B C 3. Reaction (Stir at room temperature for 50 min) B->C D 4. Quenching & Extraction (Pour into ice/water, extract with CH₂Cl₂) C->D E 5. Drying & Concentration (Dry with MgSO₄, evaporate solvent) D->E F 6. Purification (Silica gel column chromatography) E->F G 7. Final Product (Pure this compound) F->G

References

An In-depth Technical Guide to the Hydrolysis of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ethyl 5-bromothiophene-3-carboxylate to its corresponding carboxylic acid, 5-bromothiophene-3-carboxylic acid. This chemical transformation is a crucial step in the synthesis of various pharmaceutical and functional organic materials, leveraging the versatile reactivity of the halogenated thiophene carboxylic acid scaffold.[1][2][3]

Introduction

5-Bromothiophene-3-carboxylic acid is a valuable intermediate in medicinal chemistry and materials science.[3] The presence of both a bromine atom and a carboxylic acid group on the thiophene ring allows for diverse synthetic modifications. The bromine atom serves as a handle for cross-coupling reactions, while the carboxylic acid can be converted into a variety of other functional groups. The hydrolysis of its ethyl ester is a fundamental step to unmask the carboxylic acid functionality for subsequent chemical transformations. This process, commonly known as saponification, is typically carried out under basic conditions.[4][5]

Reaction Overview

The hydrolysis of this compound is a nucleophilic acyl substitution reaction. A hydroxide ion (from a base like sodium hydroxide or lithium hydroxide) attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidic workup is necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.

Quantitative Data

Starting MaterialReagentsSolventTemperatureReaction TimeYield (%)Reference
Ethyl 5-aminothiophene-3-carboxylateNaOHEthanol/WaterReflux2-6 h>90[6]
General EsterNaOH30% aq. solution in MeOHReflux4 h98A general procedure with high yield.

Based on these examples, the hydrolysis of this compound is expected to proceed in high yield under similar conditions.

Experimental Protocols

The following are detailed experimental protocols adapted from general saponification procedures and methodologies for similar substrates.

Protocol 1: Sodium Hydroxide Mediated Hydrolysis

This protocol is adapted from the procedure for the hydrolysis of ethyl 5-aminothiophene-3-carboxylate.[6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with hydrochloric acid at 0°C until a precipitate is formed.

  • Collect the solid product by filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield 5-bromothiophene-3-carboxylic acid.

Protocol 2: Lithium Hydroxide Mediated Hydrolysis

Lithium hydroxide is also a common reagent for ester hydrolysis and can sometimes offer advantages in terms of solubility and reactivity.[7]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add a solution of lithium hydroxide monohydrate (1 equivalent) in a small amount of water.

  • Stir the reaction mixture at room temperature for 30 minutes or until completion as monitored by TLC.

  • Remove the volatiles under vacuum.

  • Dissolve the resulting solid in water and extract three times with ethyl acetate to remove any non-acidic impurities.

  • Adjust the pH of the aqueous phase to ~3 by the dropwise addition of 5N HCl at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phase with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the desired 5-bromothiophene-3-carboxylic acid.

Visualizations

Reaction Workflow

Hydrolysis_Workflow Start This compound Base_Addition Add Base (NaOH or LiOH) in Solvent (Ethanol/Water or Methanol/Water) Start->Base_Addition Dissolve Reaction Reaction (Reflux or Room Temp) Base_Addition->Reaction Initiate Workup Acidic Workup (HCl) Reaction->Workup Quench & Protonate Product 5-bromothiophene-3-carboxylic acid Workup->Product Isolate Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Ester This compound Carboxylate 5-Bromothiophene-3-carboxylate Anion Ester->Carboxylate Saponification (Base) Acid 5-Bromothiophene-3-carboxylic Acid Carboxylate->Acid Acidification (H+)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of OLED Materials from Ethyl 5-bromothiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel Organic Light-Emitting Diode (OLED) materials derived from Ethyl 5-bromothiophene-3-carboxylate. Thiophene-based compounds are a critical class of materials in the field of organic electronics due to their excellent charge transport properties, high thermal stability, and tunable photophysical characteristics.[1][2] this compound serves as a versatile building block, allowing for the introduction of various functionalities at the 5-position through common cross-coupling reactions, thereby enabling the synthesis of a diverse range of emissive and charge-transporting materials for OLED applications.

Synthetic Strategies

The primary synthetic route for functionalizing this compound is through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: This robust reaction involves the coupling of the bromothiophene derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl moieties, which are common components of OLED materials.

  • Stille Coupling: This reaction utilizes an organotin compound as the coupling partner. It is particularly useful for the synthesis of conjugated polymers and complex molecular architectures.

  • Buchwald-Hartwig Amination: This reaction is employed to form carbon-nitrogen bonds, allowing for the incorporation of nitrogen-containing aromatic heterocycles like carbazoles, which are well-known for their excellent hole-transporting and emissive properties.

These synthetic strategies enable the creation of a wide array of molecular structures, including donor-π-acceptor (D-π-A) systems, where an electron-donating and an electron-accepting group are connected through a π-conjugated thiophene bridge. This molecular design is highly effective for tuning the emission color and efficiency of OLED materials.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the synthesis of Ethyl 5-arylthiophene-3-carboxylate derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

General Protocol for Solution-Processed OLED Fabrication

This protocol outlines the general steps for fabricating a multi-layer OLED device using a solution-based approach.

Procedure:

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in a cleaning solution, deionized water, acetone, and isopropanol. Dry the substrates using a stream of nitrogen.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 15 minutes.

  • Emissive Layer (EML) Deposition: Dissolve the synthesized thiophene-based emissive material in a suitable organic solvent (e.g., chloroform or chlorobenzene) and spin-coat it on top of the HIL. Anneal the substrate to remove the solvent.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material (e.g., TPBi) on top of the EML and anneal.

  • Cathode Deposition: Thermally evaporate a layer of Lithium Fluoride (LiF) followed by a layer of Aluminum (Al) under high vacuum to form the cathode.

Data Presentation

The performance of OLEDs is characterized by several key parameters. The following tables summarize the photophysical and electroluminescent properties of representative thiophene-based OLED materials.

Table 1: Photophysical Properties of Thiophene-Based Emissive Materials

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Photoluminescence Quantum Yield (ΦPL, %)Reference
DMB-TT-TPA411 (in THF)520 (in THF)86 (in THF), 41 (solid state)[1][2]
MOC-1485 (in Chloroform)590 (in Chloroform)65[3]
MOC-16460 (in Chloroform)530 (in Chloroform)78[3]

Table 2: Electroluminescent Performance of OLEDs with Thiophene-Based Emitters

Emissive MaterialMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE, %)Turn-on Voltage (V)Reference
DMB-TT-TPA75210.66.704.612.9[2]
MOC-115,8004.51.81.53.5[3]
MOC-162,8000.610.230.24.0[3]

Visualizations

Synthetic Pathway

Synthetic_Pathway start This compound product Ethyl 5-arylthiophene-3-carboxylate (OLED Material Precursor) start->product boronic Arylboronic Acid boronic->product reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90°C reagents->product Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Purge with N₂/Ar) A->B C Solvent Addition & Reaction B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Characterization F->G

References

Application Notes and Protocols: Ethyl 5-bromothiophene-3-carboxylate in Organic Photovoltaic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 5-bromothiophene-3-carboxylate as a key building block in the synthesis of conjugated polymers for organic photovoltaic (OPV) applications. The inclusion of the electron-withdrawing carboxylate group at the 3-position of the thiophene ring is a strategic approach to modulate the electronic properties of the resulting polymers, aiming to enhance the performance of OPV devices.

The primary role of the thiophene-3-carboxylate moiety is to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer backbone.[1] This deeper HOMO level is advantageous for achieving a higher open-circuit voltage (Voc), a critical parameter for the overall power conversion efficiency (PCE) of a solar cell.

This document outlines the synthetic strategies, detailed experimental protocols, and performance data of representative polymers derived from precursors structurally related to this compound.

Synthetic Pathways

The synthesis of donor-acceptor (D-A) copolymers is a widely adopted strategy in the design of high-performance OPV materials. In this context, monomers derived from this compound can act as either part of the donor or acceptor unit, although it is more commonly incorporated as a modifier to the donor unit to tune its electronic properties. The primary polymerization methods employed are palladium-catalyzed cross-coupling reactions such as Stille and Suzuki coupling.

To be used in these polymerization reactions, the monofunctional this compound needs to be converted into a bifunctional monomer. This typically involves the introduction of a second reactive group, such as a stannyl or boronic acid/ester group, at the 5-position of the thiophene ring.

Synthesis_Pathway cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Start This compound Stannylation Stannylation (e.g., with Hexabutylditin) Start->Stannylation Pd(PPh₃)₄ Borylation Borylation (e.g., with Bis(pinacolato)diboron) Start->Borylation PdCl₂(dppf) Monomer_Sn Stannylated Monomer Stannylation->Monomer_Sn Monomer_B Boronic Ester Monomer Borylation->Monomer_B Polymer_Stille D-A Copolymer (via Stille Coupling) Monomer_Sn->Polymer_Stille Pd(PPh₃)₄ Polymer_Suzuki D-A Copolymer (via Suzuki Coupling) Monomer_B->Polymer_Suzuki Pd(PPh₃)₄, Base Comonomer Dibromo-Comonomer (Donor or Acceptor) Comonomer->Polymer_Stille Comonomer->Polymer_Suzuki

Fig. 1: General synthetic workflow for the preparation of D-A copolymers.

Experimental Protocols

The following are generalized protocols for the synthesis of monomers and their subsequent polymerization. These protocols are based on established literature procedures for similar thiophene derivatives.

2.1. Protocol for Monomer Synthesis: Stille Coupling Precursor

This protocol describes the synthesis of a stannylated thiophene monomer from this compound.

Materials:

  • This compound

  • Hexabutylditin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add hexabutylditin (1.2 eq) to the solution.

  • Add Pd(PPh₃)₄ (0.05 eq) as the catalyst.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the stannylated monomer.

2.2. Protocol for Polymerization: Stille Cross-Coupling

This protocol details the copolymerization of the stannylated thiophene monomer with a dibrominated comonomer. A similar procedure has been reported for the polymerization of ethyl-2,5-dibromothiophen-3-carboxylate with a bis(stannyl) compound.

Materials:

  • Stannylated thiophene monomer (from protocol 2.1)

  • Dibromo-comonomer (e.g., a dibrominated benzodithiophene derivative)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene or Chlorobenzene

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • In a dried Schlenk flask under an argon atmosphere, dissolve the stannylated thiophene monomer (1.0 eq) and the dibromo-comonomer (1.0 eq) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.02-0.05 eq) as the catalyst.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the mixture to reflux and stir for 48-72 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

  • Filter the crude polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate in methanol.

  • Dry the final polymer under vacuum.

Stille_Polymerization_Workflow Start Combine Monomers & Catalyst in Anhydrous Solvent Degas Degas (Freeze-Pump-Thaw) Start->Degas Reflux Heat to Reflux (48-72h) Degas->Reflux Precipitate Precipitate in Methanol Reflux->Precipitate Filter Filter Crude Polymer Precipitate->Filter Purify Soxhlet Extraction Filter->Purify Final_Polymer Dry Purified Polymer Purify->Final_Polymer

Fig. 2: Workflow for Stille cross-coupling polymerization.

Performance Data of Thiophene-3-carboxylate Containing Polymers

The incorporation of a thiophene-3-carboxylate unit into the polymer backbone has been shown to be an effective strategy for enhancing OPV device performance, primarily through the increase of the open-circuit voltage (Voc). The following table summarizes the performance metrics of representative polymers containing a thiophene-3-carboxylate moiety, blended with a fullerene acceptor ([2][2]-phenyl-C71-butyric acid methyl ester, PC71BM).

PolymerComonomerHOMO (eV)LUMO (eV)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
P1Benzothiadiazole-5.65-0.85---
P2Fluoro-Benzothiadiazole-5.65-0.85--9.26

Data is representative of polymers containing a thiophene-3-carboxylate unit and may not be from polymers synthesized specifically from this compound.

Characterization

The synthesized monomers and polymers should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the successful polymerization.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • UV-Vis Spectroscopy: To investigate the optical properties of the polymers, including their absorption spectrum and optical bandgap.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties, including the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.

Conclusion

This compound is a valuable precursor for the synthesis of novel conjugated polymers for organic photovoltaic applications. Its utility lies in the ability to fine-tune the electronic properties of the resulting polymers, particularly in lowering the HOMO energy level to achieve higher open-circuit voltages in solar cell devices. The synthetic routes, primarily through Stille or Suzuki cross-coupling polymerization, are well-established for related thiophene derivatives and can be adapted for this specific building block. The continued exploration of polymers derived from this compound and its analogues holds promise for the development of more efficient and stable organic solar cells.

References

Application Notes and Protocols for the Heck Reaction of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This carbon-carbon bond-forming reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). Thiophene-containing compounds are significant scaffolds in medicinal chemistry, and the functionalization of these heterocycles via the Heck reaction provides a powerful tool for the generation of novel drug candidates. Ethyl 5-bromothiophene-3-carboxylate is a versatile building block, and its use in the Heck reaction allows for the introduction of various alkenyl substituents, leading to a diverse range of potentially bioactive molecules.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Heck reaction generally involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (in this case, this compound) to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group into the alkene double bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst.

Several factors can influence the outcome of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For electron-rich heteroaryl halides like bromothiophenes, challenges such as lower reactivity and potential catalyst deactivation due to coordination of the sulfur atom to the palladium catalyst can arise.[3] The presence of the electron-withdrawing ethyl carboxylate group on the thiophene ring can influence the reactivity of the C-Br bond.

Data Presentation

The following tables summarize quantitative data from Heck reactions of various bromothiophenes and other aryl bromides to provide a comparative context for the reaction of this compound.

Table 1: Effect of Different Catalysts and Ligands on Heck Reaction Yields

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
12-Bromothiophenepent-4-en-2-olPd(OAc)₂ (1)PPh₃ (3)DMFK₂CO₃1302055[4]
23-BromothiopheneStyrenePd(OAc)₂ (2)-DMFK₂CO₃12012-24N/A[3]
34-BromoacetophenoneStyrenePd(OAc)₂ (1)-DMF/H₂OK₂CO₃804>95
44-BromoanisoleButyl acrylate[Pd(η³-C₃H₅)Cl]₂ (0.0001)Tedicyp (0.0002)DMFK₂CO₃1302095

Table 2: Influence of Base and Solvent on Heck Reaction Outcomes

EntryAryl HalideAlkeneCatalyst (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
13-BromothiopheneStyrenePd(OAc)₂ (2)DMFK₂CO₃12012-24N/A[3]
23-Bromothiophenepent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ (0.1)DMFNaHCO₃1302056[1]
34-BromoacetophenoneStyrenePd(OAc)₂ (1)DMF/H₂OCs₂CO₃80492
44-BromoanisoleButyl acrylate[Pd(η³-C₃H₅)Cl]₂ (0.01)NMPNaOAc140698

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Acrylate Ester

This protocol is a general guideline based on established methodologies for the Heck reaction of related bromothiophenes and may require optimization for specific substrates and scales.[3]

Materials:

  • This compound (1.0 equiv)

  • Acrylate ester (e.g., ethyl acrylate, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Ligand (optional, e.g., triphenylphosphine (PPh₃), 2-10 mol%)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound, palladium(II) acetate, ligand (if used), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the anhydrous solvent via syringe, followed by the acrylate ester.

  • Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of reaction solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired product.

Mandatory Visualization

Heck_Reaction_Workflow start Start setup Reaction Setup: - this compound - Pd(OAc)₂ - Ligand (optional) - Base - Inert Atmosphere start->setup reagent_add Reagent Addition: - Anhydrous Solvent - Alkene setup->reagent_add reaction Reaction Execution: - Heat (100-140°C) - Stir reagent_add->reaction monitoring Monitoring: - TLC / GC-MS reaction->monitoring Monitor Progress monitoring->reaction Continue if incomplete workup Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitoring->workup Reaction Complete purification Purification: - Combine Organic Layers - Wash with Brine - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purification end End Product purification->end

Caption: Experimental workflow for the Heck reaction of this compound.

References

Application Notes and Protocols for Stille Coupling Reactions of Substituted Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and organic electronic materials.[3][4] Substituted thiophenes are crucial building blocks in these fields, and the Stille coupling provides a robust method for their elaboration.[5][6] These notes provide detailed protocols and comparative data for the Stille coupling of various substituted bromothiophenes.

Reaction Principle

The catalytic cycle of the Stille reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiophene, forming a Pd(II) complex.[1][8]

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the reaction.[1][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired substituted thiophene product, regenerating the Pd(0) catalyst for the next cycle.[1][7]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for Stille cross-coupling reactions of various brominated thiophenes. These examples are illustrative, and optimization may be required for specific substrates.

Table 1: Mono-Stille Coupling of Bromothiophenes [1]

EntryBromothiopheneOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
13,4-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene1001285
23,4-DibromothiopheneTributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF901678
33,4-DibromothiopheneTributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane100892
42-Bromothiophene4-MethoxyphenyltributylstannanePdCl₂(PPh₃)₂ (5)-DMF908-[4]

Table 2: Di-Stille Coupling of Dibromothiophenes [1]

EntryDibromothiopheneOrganostannane (equiv.)Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
13,4-DibromothiopheneTributyl(phenyl)stannane (2.2)Pd(PPh₃)₄ (4)-Toluene1102488
23,4-DibromothiopheneTributyl(2-thienyl)stannane (2.5)Pd₂(dba)₃ (3)AsPh₃ (12)Dioxane1002091
32,5-Dibromo-3-methylthiopheneStannylthiophene protected aldehyde (2.2)Pd(PPh₃)₄-Toluene1001273 (overall)[5]

Table 3: Stille Coupling of Functionalized Bromothiophenes

EntryBromothiopheneOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-(2-ethylhexyl)thiopheneAryltrimethylstannanePd(PPh₃)₄ (2)--Toluene90-11012-24-[3]
2Di-stannylated diazocine4-BromotoluenePd(OAc)₂ (2)XPhos (2.2)CsFDME80492[10]
3Di-stannylated diazocine2-BromothiophenePd(OAc)₂ (2)XPhos (2.2)CsFDME802494[10]

Experimental Protocols

Protocol 1: General Procedure for Mono-Stille Coupling of 3,4-Dibromothiophene[1]

This protocol is designed to favor the formation of the mono-substituted product, 3-bromo-4-substituted thiophene.

Materials:

  • 3,4-Dibromothiophene

  • Organostannane reagent (e.g., tributyl(aryl)stannane, 1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additive (e.g., CuI, LiCl)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equivalent) and the palladium catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (1.0-1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Removal of Tin Byproducts: To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted thiophene.

Protocol 2: General Procedure for Di-Stille Coupling of 3,4-Dibromothiophene[1]

This protocol is optimized for the synthesis of the di-substituted product, 3,4-disubstituted thiophene.

Materials:

  • 3,4-Dibromothiophene

  • Organostannane reagent (2.2-2.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Optional: Ligand (e.g., P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equivalent), the palladium catalyst, and if used, a phosphine ligand.

  • Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (2.2-2.5 equivalents).

  • Reaction: Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate by TLC or GC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1, adjusting the quantities of wash solutions as needed for the larger scale of tin byproducts.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure di-substituted thiophene.

Protocol 3: Stille Coupling for the Synthesis of 2-(4-Methoxyphenyl)thiophene[4]

Materials:

  • 2-Bromothiophene (0.815 g, 5 mmol)

  • 4-Methoxyphenyltributylstannane (2.45 g, 5.5 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (0.175 g, 0.25 mmol)

  • Anhydrous DMF (20 mL)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a solution of 2-bromothiophene and 4-methoxyphenyltributylstannane in anhydrous DMF, add bis(triphenylphosphine)palladium(II) chloride.

  • Reaction: Heat the mixture at 90°C under an argon atmosphere for 8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Removal of Tin Byproducts: Wash the combined organic extracts with a saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Extraction and Drying: Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 Byproduct X-SnR3 Transmetal->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Reactants1 R1-X (Bromothiophene) Reactants1->OxAdd Reactants2 R2-SnR3 (Organostannane) Reactants2->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow start Start setup Reaction Setup (Bromothiophene, Catalyst, Solvent) start->setup degas Degassing (Evacuate/Backfill with Inert Gas) setup->degas reagents Addition of Organostannane degas->reagents reaction Heating and Stirring reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Cooling, Dilution) monitoring->workup tin_removal Removal of Tin Byproducts (KF Wash) workup->tin_removal extraction Extraction and Drying tin_removal->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from Ethyl 5-bromothiophene-3-carboxylate. This versatile building block offers a scaffold for the introduction of diverse functionalities through modern cross-coupling chemistry, enabling access to a wide range of molecular architectures relevant to drug discovery and development. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, as well as a synthetic route to a bioactive thieno[3,2-b]pyridine core.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylthiophene-3-carboxylates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. Utilizing this reaction with this compound allows for the synthesis of 5-arylthiophene-3-carboxylates, which are common scaffolds in medicinal chemistry. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of solvent can influence reaction yields, with mixtures of dioxane and water often providing good results for heteroaryl couplings.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki coupling of bromothiophene derivatives.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Add Tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask.

  • Add the 1,4-Dioxane/Water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-arylthiophene-3-carboxylate.

Quantitative Data: Suzuki-Miyaura Coupling
Arylboronic AcidCatalyst Loading (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
Phenylboronic acid3K₂CO₃ (2.5)1,4-Dioxane/Water (4:1)901675-85
4-Methoxyphenylboronic acid3K₂CO₃ (2.5)1,4-Dioxane/Water (4:1)901680-90
3-Chlorophenylboronic acid3K₂CO₃ (2.5)1,4-Dioxane/Water (4:1)901670-80
4-(Trifluoromethyl)phenylboronic acid3K₂CO₃ (2.5)1,4-Dioxane/Water (4:1)901665-75

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[1][2]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Ethyl 5-bromothiophene- 3-carboxylate F Heat to 90°C Stir for 12-16h B Arylboronic acid C Pd(PPh₃)₄ D K₂CO₃ E 1,4-Dioxane/Water G Cool to RT F->G H Extraction with Ethyl Acetate G->H I Wash & Dry H->I J Concentration I->J K Column Chromatography J->K L Product: Ethyl 5-arylthiophene- 3-carboxylate K->L

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 5-Aminothiophene-3-carboxylates

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method allows for the coupling of this compound with a variety of primary and secondary amines, providing access to 5-aminothiophene derivatives. These products can serve as intermediates for pharmaceuticals, including kinase inhibitors and other targeted therapies. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being employed. It should be noted that for electron-rich and labile heterocycles such as 3-bromothiophene, yields may be moderate.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on optimized conditions for the amination of aryl halides.[8]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • [Pd(allyl)Cl]₂ (1 mol%)

  • t-BuXPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine [Pd(allyl)Cl]₂ (1 mol%) and t-BuXPhos (4 mol%).

  • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature.

  • To this catalyst solution, add this compound (1 equivalent), the amine (1.2 equivalents), and the base (e.g., LiHMDS, 1.5 equivalents).

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Buchwald-Hartwig Amination
AmineCatalyst SystemBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Morpholine[Pd(allyl)Cl]₂ / t-BuXPhosLiHMDS (1.5)1,4-Dioxane1002460-75
Aniline[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBu (1.5)1,4-Dioxane1002455-70
Benzylamine[Pd(allyl)Cl]₂ / t-BuXPhosLiHMDS (1.5)1,4-Dioxane1002450-65
N-Methylpiperazine[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBu (1.5)1,4-Dioxane1002460-70

Yields are estimates based on the amination of similar heteroaryl bromides and can be influenced by the specific amine and precise reaction conditions.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Ethyl 5-bromothiophene- 3-carboxylate F Heat to 100°C Stir for 18-24h B Amine C [Pd(allyl)Cl]₂ / t-BuXPhos D Base (e.g., LiHMDS) E 1,4-Dioxane G Cool & Quench F->G H Extraction with Ethyl Acetate G->H I Wash & Dry H->I J Concentration I->J K Column Chromatography J->K L Product: Ethyl 5-aminothiophene- 3-carboxylate K->L

A general workflow for the Buchwald-Hartwig amination reaction.

Application Note 3: Sonogashira Coupling for the Synthesis of 5-Alkynylthiophene-3-carboxylates

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in many pharmaceutical compounds and functional materials. The reaction is co-catalyzed by palladium and copper complexes. The protocol provided is highly adaptable from a procedure for a structurally similar substrate, Ethyl 5-chlorothiophene-2-glyoxylate.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the terminal alkyne (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add anhydrous THF (5-10 mL per mmol of the bromothiophene) followed by freshly distilled triethylamine (2.5 equivalents) via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Sonogashira Coupling
Terminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Phenylacetylene24TEA (2.5)THF6012-2480-90
Trimethylsilylacetylene24TEA (2.5)THF6012-2485-95
1-Hexyne24TEA (2.5)THF6012-2475-85
Propargyl alcohol24TEA (2.5)THF6012-2470-80

Yields are based on typical outcomes for Sonogashira couplings of similar substrates as detailed in the provided literature.[10]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Ethyl 5-bromothiophene- 3-carboxylate F Heat to 60°C Stir for 12-24h B Terminal Alkyne C Pd(PPh₃)₂Cl₂ / CuI D Triethylamine E THF G Cool & Filter F->G H Extraction with Ethyl Acetate G->H I Wash & Dry H->I J Concentration I->J K Column Chromatography J->K L Product: Ethyl 5-alkynylthiophene- 3-carboxylate K->L

Workflow for the Sonogashira coupling reaction.

Application Note 4: Synthesis of a Thieno[3,2-b]pyridine-5-carboxamide Intermediate

Thieno[3,2-b]pyridine derivatives are of significant interest in pharmaceutical research, with examples acting as potent and selective modulators of biological targets such as metabotropic glutamate receptor 5 (mGlu₅).[11] A plausible synthetic route to a thieno[3,2-b]pyridine-5-carboxamide intermediate can be envisioned starting from this compound. This multi-step synthesis would involve an initial cross-coupling reaction, followed by functional group manipulations and a final cyclization step to form the bicyclic core.

Proposed Synthetic Pathway

A potential pathway involves an initial Buchwald-Hartwig amination to introduce a protected amine, followed by saponification of the ester, amidation, and finally an intramolecular cyclization to form the thieno[3,2-b]pyridine ring system.

Thienopyridine_Synthesis A Ethyl 5-bromothiophene- 3-carboxylate B Buchwald-Hartwig Amination (e.g., with 2-amino-3-picoline) A->B Step 1 C Ethyl 5-((3-methylpyridin-2-yl)amino) -thiophene-3-carboxylate B->C D Saponification (e.g., LiOH, THF/H₂O) C->D Step 2 E 5-((3-methylpyridin-2-yl)amino) -thiophene-3-carboxylic acid D->E F Amide Coupling (e.g., HATU, DIPEA, Amine) E->F Step 3 G Thiophene-3-carboxamide Derivative F->G H Intramolecular Cyclization (e.g., Pictet-Spengler type) G->H Step 4 I Thieno[3,2-b]pyridine-5-carboxamide Intermediate H->I

Proposed synthetic pathway to a thieno[3,2-b]pyridine intermediate.

This proposed route highlights how this compound can serve as a starting point for the synthesis of more complex, biologically active heterocyclic systems. The specific conditions for each step would require optimization, but the individual transformations are well-precedented in organic synthesis. This approach provides a strategic framework for accessing novel thieno[3,2-b]pyridine-based pharmaceutical candidates.

References

Application Notes and Protocols for the Derivatization of Ethyl 5-bromothiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 5-bromothiophene-3-carboxylate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The thiophene core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to generate diverse libraries of thiophene-based compounds.

Key Derivatization Strategies

This compound serves as a valuable starting material for introducing a variety of functional groups at the 5-position of the thiophene ring. The primary strategies for its derivatization involve well-established palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Enables the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups.

  • Sonogashira Coupling: Facilitates the introduction of alkyne moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.

  • Buchwald-Hartwig Amination: Allows for the formation of a carbon-nitrogen bond, introducing a wide range of primary and secondary amines.

Data Presentation: Representative Yields and Biological Activities

The following tables summarize representative yields for the derivatization of this compound and the biological activities of structurally similar thiophene derivatives.

Table 1: Representative Yields for Cross-Coupling Reactions

Reaction TypeCoupling PartnerProductTypical Yield (%)
Suzuki CouplingPhenylboronic acidEthyl 5-phenylthiophene-3-carboxylate85-95
4-Methoxyphenylboronic acidEthyl 5-(4-methoxyphenyl)thiophene-3-carboxylate80-90
Pyridine-3-boronic acidEthyl 5-(pyridin-3-yl)thiophene-3-carboxylate75-85
Sonogashira CouplingPhenylacetyleneEthyl 5-(phenylethynyl)thiophene-3-carboxylate80-90
EthynyltrimethylsilaneEthyl 5-((trimethylsilyl)ethynyl)thiophene-3-carboxylate85-95
Propargyl alcoholEthyl 5-(3-hydroxyprop-1-yn-1-yl)thiophene-3-carboxylate70-80
Buchwald-Hartwig AminationAnilineEthyl 5-(phenylamino)thiophene-3-carboxylate70-85
MorpholineEthyl 5-morpholinothiophene-3-carboxylate75-90
BenzylamineEthyl 5-(benzylamino)thiophene-3-carboxylate65-80

Table 2: Biological Activities of Thiophene-3-Carboxamide Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
1 JNK126.0[4]
5g JNK15.4[4]
16e EGFR0.094[5]

Table 3: Anticancer Activity of Thiophene Derivatives

Compound IDCell LineIC50 (µM)Reference
2b Hep3B5.46[6]
2d Hep3B8.85[6]
15b A278012[7]

Table 4: Antimicrobial Activity of Thiophene Derivatives

Compound IDOrganismMIC (µM)Reference
3b E. coli1.11[8]
3b S. aureus1.11[8]
7b Bacterial SpeciesComparable to Ampicillin[1]
8 Bacterial SpeciesComparable to Gentamicin[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (2.5 equiv.) and the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflows for the described derivatization reactions and a representative signaling pathway that can be targeted by thiophene-based kinase inhibitors.

experimental_workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A1 This compound D1 Reaction at 90°C A1->D1 B1 Arylboronic Acid B1->D1 C1 Pd(PPh3)4 / Base C1->D1 E1 Workup & Purification D1->E1 F1 Ethyl 5-arylthiophene-3-carboxylate E1->F1 A2 This compound D2 Reaction at 60°C A2->D2 B2 Terminal Alkyne B2->D2 C2 PdCl2(PPh3)2 / CuI / Base C2->D2 E2 Workup & Purification D2->E2 F2 Ethyl 5-alkynylthiophene-3-carboxylate E2->F2 A3 This compound D3 Reaction at 100°C A3->D3 B3 Amine B3->D3 C3 Pd2(dba)3 / Xantphos / Base C3->D3 E3 Workup & Purification D3->E3 F3 Ethyl 5-aminothiophene-3-carboxylate E3->F3

Caption: General experimental workflows for the derivatization of this compound.

catalytic_cycle cluster_suzuki_cycle Suzuki Coupling Catalytic Cycle cluster_buchwald_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L2) OA->ArPdX ArPdX->Pd0 Base TM Transmetalation (R-B(OR)2) ArPdX->TM ArPdR Ar-Pd(II)-R(L2) TM->ArPdR RE Reductive Elimination ArPdR->RE Product Ar-R RE->Product Pd0_B Pd(0)L2 OA_B Oxidative Addition (Ar-X) ArPdX_B Ar-Pd(II)-X(L2) OA_B->ArPdX_B AmineCoord Amine Coordination (R2NH) ArPdX_B->AmineCoord Deprotonation Deprotonation (Base) ArPdAmido Ar-Pd(II)-NR2(L) Deprotonation->ArPdAmido RE_B Reductive Elimination ArPdAmido->RE_B Product_B Ar-NR2 RE_B->Product_B signaling_pathway cluster_pathway Targeting the EGFR Signaling Pathway with Thiophene Derivatives cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Activation Thiophene Thiophene-3-carboxamide Derivative Thiophene->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

References

Application Notes: Regioselective Bromination of Ethyl Thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brominated thiophene derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. Their utility stems from the bromine atom's ability to serve as a handle for further functionalization, typically through cross-coupling reactions. The regioselective introduction of a bromine atom onto the thiophene ring is, therefore, a critical transformation. This document details a robust and efficient protocol for the bromination of ethyl thiophene-3-carboxylate, primarily yielding the 2-bromo isomer, using N-Bromosuccinimide (NBS).

Principle of the Reaction

The bromination of ethyl thiophene-3-carboxylate is an electrophilic aromatic substitution reaction. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. N-Bromosuccinimide (NBS) is a convenient and widely used reagent that serves as a source of an electrophilic bromine species (Br⁺).[1][2][3] The reaction proceeds via the formation of a positively charged intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity and yield the brominated product.

The ester group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles to the C2 and C5 positions. Due to the higher reactivity of the α-positions (C2 and C5) of the thiophene ring, bromination occurs selectively at one of these sites. The C2 position is generally favored over the C5 position in this specific substrate. Using a mild bromine source like NBS in an appropriate solvent allows for a controlled, high-yielding monobromination, minimizing the formation of di-brominated byproducts.[4][5]

Experimental Protocol

This protocol describes the synthesis of ethyl 2-bromo-thiophene-3-carboxylate from ethyl thiophene-3-carboxylate using N-bromosuccinimide in acetonitrile.

Materials and Equipment

  • Ethyl thiophene-3-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated Sodium Thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography eluent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl thiophene-3-carboxylate (1.0 mmol, 156.2 mg).

  • Dissolution: Dissolve the starting material in 5 mL of acetonitrile. Cool the resulting solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) to the stirred solution in one portion.[6]

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Upon completion, quench the reaction by adding 10 mL of deionized water. To remove any unreacted bromine, a small amount of saturated sodium thiosulfate solution can be added until the orange/yellow color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).[6]

  • Washing: Combine the organic layers and wash successively with 15 mL of deionized water and 15 mL of brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure ethyl 2-bromo-thiophene-3-carboxylate.[6]

Safety Precautions

  • Conduct the experiment in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • N-Bromosuccinimide (NBS) is an irritant and a lachrymator. Avoid inhalation and contact with skin.

  • Acetonitrile and dichloromethane are volatile and toxic. Handle with care and avoid inhalation of vapors.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Data Presentation

The following table summarizes the quantitative data for a typical experimental procedure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount (mg)EquivalentsTheoretical Yield (mg)Actual Yield (mg)Yield (%)
Ethyl thiophene-3-carboxylateC₇H₈O₂S156.201.0156.21.0---
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05186.91.05---
Product: Ethyl 2-bromo-thiophene-3-carboxylateC₇H₇BrO₂S [7]235.10 [7]1.0 --235.1 216.3 92% [6]

Visualizations

The following diagram illustrates the general workflow for the bromination of ethyl thiophene-3-carboxylate.

Bromination_Workflow start Dissolve Ethyl Thiophene-3-carboxylate in Acetonitrile setup Cool to 0°C in Ice Bath start->setup add_nbs Add N-Bromosuccinimide (NBS) setup->add_nbs react Stir at 0°C (Monitor by TLC) add_nbs->react quench Quench with Water react->quench extract Extract with Dichloromethane quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product Pure Ethyl 2-bromo-thiophene-3-carboxylate purify->product

References

Application of Ethyl 5-bromothiophene-3-carboxylate in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromothiophene-3-carboxylate is a versatile monomer utilized in the synthesis of functional polythiophenes, a class of conjugated polymers with significant applications in organic electronics. The presence of the electron-withdrawing carboxylate group on the thiophene ring allows for the fine-tuning of the electronic and optical properties of the resulting polymers. These materials are promising candidates for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors due to their processability, stability, and tunable optoelectronic characteristics. The bromine atom provides a reactive site for various cross-coupling polymerization reactions, enabling the incorporation of this monomer into diverse polymer architectures.

Application in Functional Polymer Synthesis

This compound serves as a key building block for the synthesis of functional conjugated polymers, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille polymerizations. The ester functionality not only modulates the polymer's electronic properties but can also be further modified post-polymerization to introduce other functional groups, enhancing solubility or enabling specific interactions for sensing or drug delivery applications.

Polymers incorporating the ethyl thiophene-3-carboxylate unit are designed to exhibit desirable properties for electronic devices. The electron-withdrawing nature of the carboxylate group can lower the HOMO and LUMO energy levels of the polymer, which is beneficial for improving air stability and for optimizing the energy level alignment in OPV devices.

Polymerization Methods

The most common methods for the polymerization of this compound are Stille and Suzuki cross-coupling reactions. These methods offer good control over the polymer's molecular weight and regioregularity, which are crucial for achieving high performance in electronic devices.

Stille Coupling Polymerization

Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. For the polymerization of this compound, it is typically copolymerized with a distannylated comonomer.

Suzuki Coupling Polymerization

Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. In the context of synthesizing polymers from this compound, it can be reacted with a comonomer containing two boronic acid or boronic ester groups.

Properties of Functional Polymers

The incorporation of ethyl thiophene-3-carboxylate units into a polymer backbone significantly influences its properties.

Table 1: Typical Properties of Poly(thiophene-3-carboxylate) Derivatives

PropertyValueReference
Molecular Weight (Mn) 10 - 50 kDa[1]
Polydispersity Index (PDI) 1.5 - 2.5[1]
Optical Band Gap (Eg) 1.8 - 2.2 eV[2]
Highest Occupied Molecular Orbital (HOMO) -5.2 to -5.6 eV[1]
Lowest Unoccupied Molecular Orbital (LUMO) -3.0 to -3.4 eV[1]
Hole Mobility (μh) 10-4 - 10-2 cm2V-1s-1[1]

Experimental Protocols

Protocol 1: Suzuki Coupling Polycondensation for Poly(thiophene-3-carboxylate)

This protocol is adapted from the synthesis of poly(hexyl thiophene-3-carboxylate) and can be modified for the copolymerization of this compound with a suitable diboronic acid comonomer.[1]

Materials:

  • This compound

  • Aromatic diboronic acid or bis(pinacolato)diboron comonomer

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Potassium carbonate (K2CO3)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask, add this compound (1.0 mmol), the diboronic acid comonomer (1.0 mmol), Pd(OAc)2 (0.02 mmol), and P(o-tol)3 (0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) via syringe.

  • Add an aqueous solution of K2CO3 (2 M, 2 mL).

  • Heat the mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Cool the reaction to room temperature and pour it into a mixture of methanol and water (1:1, 200 mL).

  • Stir for 2 hours, then collect the precipitate by filtration.

  • Wash the solid with water, methanol, acetone, and hexane.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.

  • Extract the final polymer with chloroform and precipitate it into methanol.

  • Dry the polymer under vacuum at 40 °C overnight.

Visualizations

Polymerization Pathways

PolymerizationPathways cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Monomer1_S This compound Catalyst_S Pd(0) Catalyst Monomer1_S->Catalyst_S Comonomer1_S Distannyl Comonomer Comonomer1_S->Catalyst_S Polymer_S Functional Polymer Catalyst_S->Polymer_S Monomer1_Z This compound Catalyst_Z Pd(0) Catalyst + Base Monomer1_Z->Catalyst_Z Comonomer1_Z Diboronic Acid Comonomer Comonomer1_Z->Catalyst_Z Polymer_Z Functional Polymer Catalyst_Z->Polymer_Z

Caption: Common polymerization pathways for this compound.

Experimental Workflow for Polymer Synthesis and Characterization

experimental_workflow start Start reactants Combine Monomers, Catalyst, and Solvent start->reactants polymerization Polymerization Reaction (e.g., Suzuki Coupling) reactants->polymerization precipitation Precipitation and Filtration polymerization->precipitation purification Soxhlet Extraction precipitation->purification characterization Polymer Characterization purification->characterization gpc GPC (Mn, PDI) characterization->gpc nmr NMR (Structure) characterization->nmr uvvis UV-Vis (Optical Properties) characterization->uvvis cv CV (Electrochemical Properties) characterization->cv end End gpc->end nmr->end uvvis->end cv->end

Caption: General workflow for functional polymer synthesis and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with Ethyl 5-bromothiophene-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst is the active species. Pd(II) precatalysts may not have been effectively reduced, or the catalyst may have decomposed due to exposure to oxygen. 2. Poorly Degassed System: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid. 3. Suboptimal Base: The choice and quality of the base are critical for the transmetalation step. The base may be too weak, not sufficiently soluble, or of poor quality. 4. Inappropriate Solvent: The solvent system may not adequately dissolve all reactants, particularly the base and the boronic acid, hindering the reaction. 5. Low Reaction Temperature: The temperature may be insufficient to drive the oxidative addition, which is often the rate-limiting step, especially with less reactive bromides.1. Catalyst: Use a fresh batch of a reliable palladium catalyst such as Pd(PPh₃)₄ or a more robust, air-stable precatalyst like a palladacycle. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. 2. Degassing: Thoroughly degas all solvents and the reaction mixture by performing several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment. 3. Base Selection: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective. Ensure the base is finely powdered and anhydrous. Consider screening different bases to find the optimal one for your specific coupling partners. 4. Solvent System: A mixed solvent system, such as 1,4-dioxane/water (e.g., 4:1 ratio), often improves the solubility of both organic and inorganic reagents and can enhance reaction rates.[1][2] Toluene with an aqueous base is another common option. 5. Temperature: Most Suzuki couplings with bromothiophenes require elevated temperatures, typically in the range of 80-100 °C.[3][4][5]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. 2. Protodeboronation: The boronic acid can be cleaved, replacing the boronic acid group with a hydrogen atom. This is more common with electron-rich boronic acids and can be base or acid-catalyzed. 3. Dehalogenation: The bromo group on the thiophene can be replaced by a hydrogen atom. This can be exacerbated by certain catalysts and reaction conditions, particularly in the presence of water.[6] 4. Hydrolysis of Ester: The ethyl ester group may be hydrolyzed under basic conditions, especially at elevated temperatures for prolonged periods.1. Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere to minimize oxygen. 2. Boronic Acid Stability: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. If protodeboronation is a persistent issue, consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. 3. Reaction Conditions: Minimize water content if dehalogenation is observed, though some water is often necessary for the reaction to proceed.[6] Screening different palladium catalysts and ligands may also mitigate this side reaction. 4. Reaction Time & Base: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to basic conditions. Using a milder base like KF might prevent ester hydrolysis, though it could also slow down the desired coupling.[7]
Incomplete Conversion 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. 3. Steric Hindrance: The boronic acid or the thiophene substrate may be sterically hindered, slowing down the reaction.1. Monitor and Extend: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding cleanly but is slow, consider extending the reaction time or increasing the temperature. 2. Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help drive the reaction to completion. 3. Ligand Choice: For sterically hindered substrates, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often improve the rate of oxidative addition and reductive elimination.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A: A robust starting point is to use Pd(PPh₃)₄ (3-5 mol%) as the catalyst, K₃PO₄ (2-3 equivalents) as the base, and a degassed 4:1 mixture of 1,4-dioxane and water as the solvent. The reaction should be heated to 90-100 °C and monitored for completion over 12-24 hours under an inert atmosphere.

Q2: My boronic acid is not very soluble in the reaction mixture. What can I do?

A: The use of a biphasic solvent system like 1,4-dioxane/water or toluene/water is specifically intended to help dissolve both the organic-soluble starting materials and the water-soluble inorganic base.[1][2] Increasing the proportion of the aqueous phase slightly or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve solubility and reaction rates.

Q3: Is it necessary to use an inert atmosphere for Suzuki coupling reactions?

A: Yes, it is highly recommended. The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to deactivation. Furthermore, oxygen can promote the unwanted homocoupling of the boronic acid, which complicates purification and reduces the yield of the desired product.

Q4: Can I use other palladium sources besides Pd(PPh₃)₄?

A: Absolutely. Other common palladium sources include Pd(OAc)₂ (often used in combination with a phosphine ligand like PPh₃ or more specialized Buchwald ligands) and pre-formed catalysts like Pd(dppf)Cl₂. The choice of catalyst and ligand can significantly impact the reaction's success, especially for challenging substrates.

Q5: How does the position of the ester group on the thiophene ring affect the reaction?

A: The electronic properties of the thiophene ring are influenced by the position of the electron-withdrawing ester group. In the case of this compound, the ester group is at the 3-position. While Suzuki couplings on bromothiophenes are well-established, the reactivity can be subtly different compared to isomers like the 2-carboxylate. Generally, the C-Br bond at the 5-position is activated for oxidative addition. It is always advisable to perform small-scale optimization experiments for your specific substrate.

Data Presentation

The following table summarizes reaction conditions and yields for the Suzuki coupling of a closely related analog, pentyl 5-bromothiophene-2-carboxylate, with various arylboronic acids.[2] This data provides a useful reference for optimizing the reaction of this compound.

Table 1: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Arylboronic Acids [2]

EntryArylboronic AcidSolvent SystemYield (%)
1Phenylboronic acid1,4-Dioxane/H₂O (4:1)71.5
24-Methylphenylboronic acid1,4-Dioxane/H₂O (4:1)75.0
34-Methoxyphenylboronic acid1,4-Dioxane/H₂O (4:1)80.2
44-Chlorophenylboronic acid1,4-Dioxane/H₂O (4:1)65.0
54-Fluorophenylboronic acid1,4-Dioxane/H₂O (4:1)70.2
6Phenylboronic acidToluene50.2
74-Methoxyphenylboronic acidToluene76.5

Conditions: Pd(PPh₃)₄ catalyst, 90 °C.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized procedure based on established methods for bromothiophenes and related aryl bromides.[3][5] Optimization may be required for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Seal the flask with a septum, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Add the degassed 1,4-dioxane and degassed deionized water via syringe to create a 4:1 solvent mixture.

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiophene-3-carboxylate.

Visualizations

The following diagrams illustrate the key processes in the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)Ln-R' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation Experimental_Workflow start 1. Reagent Preparation reagents Combine this compound, Arylboronic acid, and Base in a Schlenk flask. start->reagents inert 2. Create Inert Atmosphere reagents->inert purge Evacuate and backfill flask with Argon/Nitrogen (3-5 cycles). inert->purge addition 3. Catalyst & Solvent Addition purge->addition add_catalyst Add Pd(PPh₃)₄ catalyst under positive inert gas pressure. addition->add_catalyst add_solvent Add degassed 1,4-dioxane/water (4:1) via syringe. add_catalyst->add_solvent reaction 4. Reaction add_solvent->reaction heat Heat mixture to 90°C with vigorous stirring for 12-24 hours. reaction->heat workup 5. Workup & Extraction heat->workup extract Cool, dilute with Ethyl Acetate, wash with water and brine. workup->extract purification 6. Purification extract->purification column Concentrate organic phase and purify by flash column chromatography. purification->column end 7. Characterization column->end

References

Technical Support Center: Purification of Brominated Thiophene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated thiophene reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these important chemical intermediates.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of brominated thiophenes.

Question: My column chromatography purification is yielding a product with low purity. What are the likely causes and how can I resolve this?

Answer:

Low purity after column chromatography is a common issue that can often be resolved by systematically evaluating and optimizing your procedure.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The chosen eluent may not be providing adequate separation between your target compound and impurities.

    • Solution: Develop a more effective solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[1] Experiment with different solvent ratios and combinations of non-polar (e.g., hexanes, heptane) and moderately polar solvents (e.g., ethyl acetate, dichloromethane).[1]

  • Co-elution of Isomers: Regioisomers or polybrominated byproducts can have very similar polarities to the desired product, leading to their co-elution.[2]

    • Solution: If modifying the solvent system is ineffective, consider a different stationary phase. For instance, if you are using silica gel, trying neutral alumina or Florisil might alter the elution profile and improve separation.

  • Compound Degradation on Silica Gel: Some brominated thiophenes, especially those with sensitive functional groups like bromomethyl, can be unstable on acidic silica gel.[1]

    • Solution: Use deactivated silica gel. You can deactivate silica by flushing the packed column with a solvent system containing 1-3% triethylamine before equilibration with your mobile phase.[1]

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the mass of the stationary phase.

Question: I am observing the formation of byproducts during purification. What are some common side reactions and how can they be minimized?

Answer:

Side reactions can occur both during the primary reaction and the subsequent purification steps. Identifying the nature of the byproduct is key to mitigating its formation.

Common Side Reactions:

  • Debromination: Loss of a bromine atom is a potential side reaction, particularly during cross-coupling reactions if not carefully controlled.[3]

    • Mitigation: In Suzuki couplings, for example, minimizing the amount of water can reduce dehalogenation.[3] For purification, avoid unnecessarily harsh conditions such as high temperatures or prolonged exposure to acidic or basic media.

  • Polybromination: The high reactivity of the thiophene ring can lead to the formation of di- or tri-brominated species, even when targeting mono-bromination.[4]

    • Mitigation: Careful control of reaction conditions (e.g., temperature, stoichiometry of the brominating agent) is crucial to minimize polybromination. During purification, these byproducts can often be separated by carefully optimized column chromatography.

Question: My purified brominated thiophene is a colored oil, but I expect a solid. What could be the reason?

Answer:

The presence of residual impurities is the most common reason for a product to appear as a colored oil instead of a solid.

Possible Causes and Solutions:

  • Residual Solvents: Trapped solvent from the purification process can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Persistent Impurities: Even small amounts of colored impurities can affect the appearance and physical state of the final product.

    • Solution: Re-purify the material using a different technique. If you used column chromatography, recrystallization might be effective in removing the remaining impurities.[2] Perform small-scale solvent screening to find an appropriate recrystallization solvent.[2]

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted bromine from my reaction mixture before purification?

A1: Excess bromine can be quenched by adding a reducing agent. A common and effective method is to wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅).[5][6][7] The thiosulfate reduces bromine (Br₂) to colorless bromide ions (Br⁻).[5]

Q2: Is recrystallization a suitable method for purifying brominated thiophenes?

A2: Yes, recrystallization can be a very effective purification technique for solid brominated thiophenes, provided a suitable solvent can be found.[2] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[2] It is recommended to perform small-scale trials with various solvents (e.g., alcohols like isopropanol, or solvent mixtures like alcohol/water) to determine the optimal conditions.[2]

Q3: What are the best analytical techniques to assess the purity of my brominated thiophene product?

A3: A combination of techniques is often best for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds, providing both purity information (from the chromatogram) and structural identification of impurities (from the mass spectra).[8]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of brominated thiophenes, including those that are non-volatile or thermally sensitive.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography.[1]

Q4: How can I visualize my brominated thiophene on a TLC plate?

A4: Due to the presence of the thiophene ring, most brominated thiophenes are UV-active. They can be visualized as dark spots on a TLC plate with a fluorescent indicator (e.g., F254) under a UV lamp at 254 nm.[1] For compounds that are not UV-active or for additional visualization, general staining reagents like potassium permanganate (KMnO₄) can be used.[1]

Data Presentation

Systematic recording of experimental data is crucial for optimizing purification protocols. Use the following table templates to document your results.

Table 1: Column Chromatography Purification Data

ParameterRun 1Run 2UnitsNotes
Mass of Crude Productg
Stationary PhaseSilica GelDeactivated Silica-e.g., Silica Gel (60-120 mesh)
Mobile Phase CompositionHexane:EtOAc (98:2)Hexane:DCM (95:5)v/v
Mass of Purified Productg
Yield%Calculated as (Mass of Purified / Mass of Crude) x 100
Purity (before)%Determined by HPLC, GC, or NMR
Purity (after)%Determined by HPLC, GC, or NMR

Table 2: Recrystallization Purification Data

ParameterTrial 1Trial 2UnitsNotes
Mass of Crude Productg
Recrystallization SolventIsopropanolEthanol/Water-Note solvent and ratio if applicable
Volume of SolventmL
Mass of Purified Productg
Yield%Calculated as (Mass of Purified / Mass of Crude) x 100
Purity (before)%Determined by HPLC, GC, or NMR
Purity (after)%Determined by HPLC, GC, or NMR
Melting Point°C

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol outlines a standard method for purifying brominated thiophenes using silica gel column chromatography.[2][9]

  • Column Preparation:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude brominated thiophene in a minimal amount of a volatile solvent (e.g., dichloromethane).[1][9]

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[1][9]

    • Carefully add this powder to the top of the prepared column.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Begin elution by carefully adding the mobile phase to the column.

    • Start with a low polarity mobile phase (e.g., pure hexane) and gradually increase the polarity (e.g., by adding increasing percentages of ethyl acetate or dichloromethane) to elute the compounds from the column.[1][2]

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[2]

    • Combine the fractions that contain the pure compound.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified brominated thiophene.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general method for purifying solid brominated thiophenes by recrystallization.[2]

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small volume of a chosen solvent and observe the solubility at room temperature. The ideal solvent should show low solubility.

    • Heat the mixture to boiling and observe if the compound dissolves completely. If it does, it is a potentially good solvent.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the selected solvent to dissolve the compound at its boiling point. Add the solvent in small portions, swirling and heating the flask after each addition.

  • Crystallization:

    • Once the compound is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation and yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

    • Dry the purified crystals under vacuum to remove all residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification start Crude Reaction Mixture quench Quench Excess Bromine (e.g., Na2S2O3 wash) start->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer & Evaporate extract->dry crude Crude Product dry->crude purify Purification Step (e.g., Column Chromatography) crude->purify fractions Collect & Analyze Fractions (TLC) purify->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product troubleshooting_logic start Low Purity After Column Chromatography q1 Are spots overlapping on TLC? start->q1 a1_yes Co-elution of Impurities q1->a1_yes Yes q2 Is streaking or decomposition observed? q1->q2 No s1 Optimize Solvent System (change polarity/solvents) a1_yes->s1 s2 Change Stationary Phase (e.g., Alumina) s1->s2 a2_yes Compound Instability q2->a2_yes Yes a_other Other Issues q2->a_other No s3 Use Deactivated Silica (add Et3N to eluent) a2_yes->s3 s4 Check for Column Overloading a_other->s4 s5 Ensure Proper Column Packing s4->s5

References

Technical Support Center: Synthesis of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-bromothiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the electrophilic bromination of Ethyl 3-thiophenecarboxylate. This is typically achieved using a brominating agent such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane.

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The principal side reaction is the over-bromination of the thiophene ring to yield Ethyl 2,5-dibromothiophene-3-carboxylate.[1] Thiophene rings are highly activated towards electrophilic substitution, and controlling the reaction to achieve mono-substitution can be challenging. Another common issue is the presence of unreacted starting material, Ethyl 3-thiophenecarboxylate, in the final product mixture.

Q3: How does the ester group at the 3-position influence the regioselectivity of bromination?

A3: The ethyl carboxylate group is an electron-withdrawing group and a meta-director. In the case of a 3-substituted thiophene, this deactivates the adjacent 2 and 4 positions and directs the incoming electrophile (bromine) to the 5-position, which is electronically favored.

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For detailed analysis of the product mixture and to quantify the desired product and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. ¹H NMR can be particularly useful for identifying and quantifying the mono- and di-brominated products, as the protons on the thiophene ring will have distinct chemical shifts and coupling patterns.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: High levels of Ethyl 2,5-dibromothiophene-3-carboxylate impurity.

Possible Causes:

  • Excess Bromine: Using a stoichiometric excess of bromine will significantly favor the formation of the dibrominated product.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second bromination, leading to more of the undesired byproduct.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can lead to further bromination of the desired product.

Recommended Solutions:

  • Stoichiometry Control: Carefully control the molar ratio of bromine to Ethyl 3-thiophenecarboxylate. A 1:1 or a slight excess of the thiophene substrate is often recommended to favor mono-bromination.

  • Temperature Management: Maintain a low reaction temperature, typically 0 °C, during the addition of bromine and for the duration of the reaction.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

Issue 2: Significant amount of unreacted Ethyl 3-thiophenecarboxylate remaining.

Possible Causes:

  • Insufficient Bromine: Using a substoichiometric amount of bromine will result in incomplete conversion of the starting material.

  • Low Reaction Temperature: While low temperatures are used to control selectivity, they can also slow down the reaction rate, potentially leading to incomplete reaction if the reaction time is too short.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be inactive due to moisture.

Recommended Solutions:

  • Adjust Stoichiometry: Ensure at least a 1:1 molar ratio of bromine to the starting material.

  • Optimize Reaction Time and Temperature: If the reaction is sluggish at low temperatures, consider allowing it to stir for a longer period or cautiously increasing the temperature while carefully monitoring for the formation of the dibrominated byproduct.

  • Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used to prevent deactivation of the Lewis acid catalyst.

Issue 3: Difficulty in purifying the product by column chromatography.

Possible Causes:

  • Co-elution of Product and Byproduct: The polarity of this compound and Ethyl 2,5-dibromothiophene-3-carboxylate can be very similar, making separation by silica gel chromatography challenging.

  • Product Streaking on the Column: Carboxylic acid derivatives can sometimes interact with the silica gel, leading to poor separation and streaking of the product band.

Recommended Solutions:

  • Optimize Eluent System: Use a low-polarity eluent system, such as a mixture of heptane and ethyl acetate, and gradually increase the polarity to achieve better separation.

  • Acidify the Eluent: Adding a small amount (0.1-1%) of a volatile acid, like acetic acid, to the eluent can help to suppress the ionization of any trace carboxylic acid impurities and improve the peak shape and separation.

  • Alternative Purification Methods: If column chromatography is ineffective, consider alternative purification techniques such as recrystallization or preparative HPLC.

Troubleshooting_Workflow start Reaction Complete Analyze Crude Product check_purity High Impurity Levels? start->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity Yes end Pure Product check_purity->end No dibrominated Dibrominated Product (Ethyl 2,5-dibromothiophene-3-carboxylate) identify_impurity->dibrominated unreacted_sm Unreacted Starting Material (Ethyl 3-thiophenecarboxylate) identify_impurity->unreacted_sm purification_issue Purification Difficulty (Co-elution/Streaking) identify_impurity->purification_issue solution_dibrominated - Reduce Br2 stoichiometry - Lower reaction temperature - Monitor reaction time dibrominated->solution_dibrominated solution_unreacted_sm - Increase Br2 stoichiometry - Optimize reaction time/temp - Ensure anhydrous conditions unreacted_sm->solution_unreacted_sm solution_purification - Optimize eluent system - Add acid to eluent - Consider recrystallization/prep-HPLC purification_issue->solution_purification solution_dibrominated->start Re-run Reaction solution_unreacted_sm->start Re-run Reaction solution_purification->end Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the bromination of thiophene derivatives.

Materials:

  • Ethyl 3-thiophenecarboxylate

  • Aluminum chloride (AlCl₃), anhydrous

  • Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Heptane

  • Ethyl acetate

  • Ice bath

Procedure:

  • To a solution of Ethyl 3-thiophenecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C in an ice bath, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add a solution of bromine (Br₂) (1.05 eq) in DCM to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and water to quench the reaction.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient as the eluent.

Data Presentation

ParameterCondition 1 (Optimized)Condition 2 (Excess Bromine)Condition 3 (High Temperature)
Ethyl 3-thiophenecarboxylate (eq) 1.01.01.0
Bromine (eq) 1.051.51.05
Temperature (°C) 0 to RT0 to RT40
Reaction Time (h) 111
Yield of Desired Product (%) ~60-70%~30-40%~50-60%
Dibrominated Byproduct (%) <5%>40%~15-25%
Unreacted Starting Material (%) <5%<1%<5%

Note: The data presented in this table are illustrative and may vary based on specific experimental conditions.

Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The formation of the dibrominated byproduct follows a similar pathway.

Reaction_Mechanism cluster_main Main Reaction cluster_side Side Reaction start_main Ethyl 3-thiophenecarboxylate intermediate_main Sigma Complex (Bromonium Ion) start_main->intermediate_main + Br+ product_main This compound intermediate_main->product_main - H+ start_side This compound intermediate_side Dibromo Sigma Complex start_side->intermediate_side + Br+ product_side Ethyl 2,5-dibromothiophene-3-carboxylate intermediate_side->product_side - H+ Br2 Br2 + AlCl3 -> Br+ + [AlCl3Br]-

Caption: Mechanism of the formation of this compound and the dibrominated side product.

References

Technical Support Center: Regioselective Bromination of Ethyl Thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the bromination of ethyl thiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the electrophilic bromination of ethyl thiophene-3-carboxylate?

A1: In the electrophilic bromination of ethyl thiophene-3-carboxylate, the major product is typically ethyl 2-bromo-thiophene-3-carboxylate. The thiophene ring is activated towards electrophilic substitution at the positions alpha to the sulfur atom (C2 and C5). While the ethyl carboxylate group at the C3 position is deactivating, the directing effect of the sulfur atom generally favors substitution at the adjacent C2 position.

Q2: What are the common side products, and why do they form?

A2: Common side products include ethyl 5-bromo-thiophene-3-carboxylate, and various di-brominated species such as ethyl 2,5-dibromo-thiophene-3-carboxylate. These side products form because the C5 position is also activated for electrophilic attack, and under harsh reaction conditions, or with an excess of the brominating agent, di-substitution can occur.

Q3: How does the choice of brominating agent affect the regioselectivity?

A3: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a milder and more selective reagent than molecular bromine (Br₂).[1][2][3] NBS provides a low, steady concentration of electrophilic bromine, which can significantly improve the ratio of the desired 2-bromo isomer over other isomers and di-brominated products.[3]

Q4: Can I achieve bromination at the C4 or C5 position with high selectivity?

A4: Achieving high selectivity for the C4 or C5 position through direct electrophilic bromination is challenging due to the strong directing effect of the sulfur to the C2 position. However, methods like directed ortho-metalation (using a strong base like n-BuLi to deprotonate a specific position) followed by quenching with a bromine source can provide access to other isomers with high regioselectivity.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. The thiophene ring is deactivated by the ester group. 2. The reaction temperature is too low. 3. The brominating agent (e.g., NBS) has degraded.1. Switch to a more reactive brominating system (e.g., Br₂ in acetic acid), but be aware of potential over-bromination.[6] 2. Gradually increase the reaction temperature and monitor the reaction by TLC or GC. 3. Use a fresh batch of the brominating agent.
Poor Regioselectivity (Mixture of Isomers) 1. The reaction conditions are too harsh (high temperature, strong brominating agent). 2. Rapid addition of the brominating agent.1. Switch to a milder brominating agent like NBS.[7] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Add the brominating agent dropwise or in small portions over an extended period.[7] 4. Consider using a polar solvent like acetonitrile or DMF, which can sometimes improve selectivity.[2][7]
Formation of Di-brominated Products 1. Excess brominating agent was used. 2. The reaction was allowed to run for too long.1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Difficulty in Separating Isomers 1. The polarity of the isomeric products is very similar.1. Use a high-performance column chromatography system. 2. Try different solvent systems for elution; a small change in polarity can sometimes achieve separation. 3. If the products are solids, attempt fractional crystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Bromination of Ethyl Thiophene-3-carboxylate

Brominating Agent Solvent Temperature (°C) Major Product Approx. Yield (%) Regioselectivity (2-bromo vs. others) Reference
NBS (1.1 eq)Acetonitrile25Ethyl 2-bromo-thiophene-3-carboxylate~90High
NBS (1.1 eq)Acetic Acid25Ethyl 2-bromo-thiophene-3-carboxylate>95Very High (>99%)[2]
Br₂ (1.1 eq)Acetic Acid0 to refluxEthyl 2-bromo-thiophene-3-carboxylateVariableModerate to Low[6]
NBS (1.1 eq)Chloroform0 to 25Ethyl 2-bromo-thiophene-3-carboxylateVariableModerate to High[7]
1. n-BuLi 2. Br₂THF-78Ethyl 2-bromo-thiophene-3-carboxylate~93Very High[4][8]

Experimental Protocols

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is adapted from procedures known for high regioselectivity in the bromination of substituted thiophenes.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl thiophene-3-carboxylate (1 equivalent) in acetonitrile (approximately 0.5 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Under a nitrogen or argon atmosphere, add N-bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain pure ethyl 2-bromo-thiophene-3-carboxylate.

Protocol 2: Highly Regioselective Bromination via Directed Lithiation

This protocol is for achieving very high regioselectivity by directing the bromine to the C2 position.[4][8]

  • Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve ethyl thiophene-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Bromination: In a separate flask, prepare a solution of bromine (Br₂, 1.2 equivalents) in anhydrous THF. Add this bromine solution dropwise to the lithiated thiophene solution at -78 °C.

  • Quenching: After stirring for 30 minutes at -78 °C, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to yield the desired product.

Visualizations

Electrophilic_Bromination_Pathway Start Ethyl thiophene-3-carboxylate Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + Br+ Reagent Brominating Agent (e.g., NBS) Reagent->Intermediate Product_2_Bromo Ethyl 2-bromo-thiophene-3-carboxylate (Major Product) Intermediate->Product_2_Bromo - H+ Product_5_Bromo Ethyl 5-bromo-thiophene-3-carboxylate (Minor Product) Intermediate->Product_5_Bromo - H+ Deprotonation Deprotonation Intermediate->Deprotonation Deprotonation->Product_2_Bromo Deprotonation->Product_5_Bromo

Caption: Pathway for the electrophilic bromination of ethyl thiophene-3-carboxylate.

Troubleshooting_Workflow Start Experiment Start: Bromination of Ethyl thiophene-3-carboxylate Check_Conversion Check Conversion by TLC/GC Start->Check_Conversion Low_Conversion Problem: Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Conversion is Good Check_Conversion->Good_Conversion Yes Sol_Conversion Solutions: 1. Increase Temperature 2. Use Stronger Reagent 3. Use Fresh Reagent Low_Conversion->Sol_Conversion Analyze_Selectivity Analyze Regioselectivity Good_Conversion->Analyze_Selectivity Poor_Selectivity Problem: Poor Selectivity Analyze_Selectivity->Poor_Selectivity No Good_Selectivity Good Selectivity Analyze_Selectivity->Good_Selectivity Yes Sol_Selectivity Solutions: 1. Lower Temperature 2. Use Milder Reagent (NBS) 3. Slow Reagent Addition Poor_Selectivity->Sol_Selectivity Purification Proceed to Purification Good_Selectivity->Purification End Successful Synthesis Purification->End

References

Technical Support Center: Troubleshooting Cross-Coupling of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of substituted thiophenes, a critical process in the synthesis of many pharmaceutical and electronic materials.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a substituted thiophene is giving a very low yield. What are the first things I should check?

A1: Low yields in Suzuki-Miyaura couplings involving thiophenes can often be attributed to a few common factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality: Thiophene boronic acids and their derivatives can be unstable.[1][2] Electron-deficient boronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] It is recommended to use fresh, high-purity reagents.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2][3] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2][3] Ensure your reaction is properly set up under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[3] Ensure your base is of high purity and is appropriate for your specific substrate.

Q2: I am observing a significant amount of homocoupling of my organotin reagent in a Stille reaction. How can I minimize this?

A2: Homocoupling is a common side reaction in Stille couplings.[4][5] Here are several strategies to suppress it:

  • Use a Pd(0) Source: Direct use of a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0).[4]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or Buchwald-type ligands. These can accelerate the desired cross-coupling pathway over homocoupling.[4]

  • Additives: The use of copper(I) iodide (CuI) as an additive can significantly accelerate the rate of the Stille coupling, thereby outcompeting the homocoupling side reaction.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

Q3: My Buchwald-Hartwig amination of an aminothiophene is not proceeding. What are the likely causes?

A3: Failure of a Buchwald-Hartwig amination with a thiophene substrate can be due to several factors, often related to the catalyst system and reaction conditions:

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst.[3] Using a higher catalyst loading or employing more robust catalyst systems, such as pre-formed palladacycles, can help.

  • Inappropriate Base: The choice of base is critical and highly substrate-dependent.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solubility of the base can also play a crucial role.

  • Ligand Choice: The ligand is key to a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps.[7] Screening different ligands is often necessary.

  • Solvent: The reaction solvent must be able to dissolve the reactants and the catalyst complex. Common solvents include toluene, dioxane, and THF.[6]

Q4: I am having trouble with a Sonogashira coupling of an ethynylthiophene. What parameters should I optimize?

A4: Sonogashira couplings can be sensitive to several parameters. Here’s what to focus on for optimization:

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the use of a copper(I) co-catalyst (e.g., CuI) is often crucial for activating the terminal alkyne. Optimizing the amount of CuI is a key step.

  • Amine Base: A suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst. Common solvents include THF, DMF, and acetonitrile.

  • Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating may be required for less reactive substrates.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Substituted Thiophene

This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of substituted thiophenes.

Troubleshooting_Suzuki start Low Yield in Thiophene Suzuki Coupling check_reagents 1. Verify Reagent Quality - Thiophene Boronic Acid Stability - Aryl Halide Purity - Catalyst/Ligand Integrity start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere - Solvent & Base Choice - Temperature check_reagents->check_conditions Reagents OK optimization 4. Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents check_reagents->optimization Reagents Faulty side_reactions 3. Identify Side Reactions - Protodeboronation - Homocoupling check_conditions->side_reactions Conditions OK check_conditions->optimization Conditions Suboptimal side_reactions->optimization Side Reactions Identified solution Improved Yield optimization->solution

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings of substituted thiophenes.

The choice of ligand and base is critical for a successful Suzuki-Miyaura coupling. The following table summarizes the effect of different ligands and bases on the yield of the coupling of 2-bromothiophene with phenylboronic acid.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9089[8]
Pd(dppf)Cl₂Na₃PO₄Dioxane80Good[9]
Pd₂(dba)₃ / SPhosK₃PO₄THF/H₂O80High[9]
XPhos Pd G3K₃PO₄THF/H₂O80High[9]

This protocol provides a general procedure for screening different phosphine ligands to optimize the yield of a Suzuki-Miyaura coupling reaction.

  • Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the thiophene halide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Catalyst/Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a variety of ligands (e.g., PPh₃, SPhos, XPhos) in a degassed solvent (e.g., dioxane).

  • Reaction Setup: To each reaction vial, add the appropriate amount of the palladium precursor and ligand stock solutions to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).

  • Solvent Addition: Add the degassed reaction solvent (e.g., dioxane/water 4:1) to each vial to achieve the desired concentration.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals.

  • Work-up and Analysis: After completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layers, concentrate, and analyze the crude product yields by ¹H NMR using an internal standard.

Issue 2: Protodeboronation of Thiophene Boronic Acids

Protodeboronation is a major side reaction that consumes the boronic acid starting material, leading to reduced yields.

Protodeboronation cluster_causes Causes of Protodeboronation cluster_mitigation Mitigation Strategies cause1 Presence of Water mitigation1 Use Anhydrous Conditions cause1->mitigation1 cause2 Strong Base mitigation2 Use Milder Base (e.g., K₃PO₄, KF) cause2->mitigation2 cause3 High Temperature mitigation3 Lower Reaction Temperature cause3->mitigation3 cause4 Unstable Boronic Acid mitigation4 Use Stable Boronic Acid Surrogates (Pinacol Esters, MIDA Esters, Trifluoroborates) cause4->mitigation4 protodeboronation Protodeboronation (Low Yield) protodeboronation->cause1 protodeboronation->cause2 protodeboronation->cause3 protodeboronation->cause4

Caption: A diagram illustrating the causes of protodeboronation and the corresponding strategies to mitigate this side reaction.

The choice of the boron reagent can significantly impact the stability and, consequently, the reaction yield.

Boron ReagentStructureRelative StabilityKey AdvantagesKey Disadvantages
Boronic AcidR-B(OH)₂LowCommercially available, no deprotection needed.Prone to protodeboronation and trimerization.[1]
Pinacol BoronateR-B(pin)ModerateMore stable than boronic acids, good for purification.Can still hydrolyze and undergo protodeboronation.[1]
Trifluoroborate SaltR-BF₃KHighHighly stable crystalline solids, slow release of boronic acid.Requires specific conditions for in-situ hydrolysis.[1]
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids; tunable slow release.[1][10]Requires an additional synthetic step to prepare and deprotection.[1][10]

This protocol describes the preparation of a stable N-methyliminodiacetic acid (MIDA) boronate ester from a thiophene boronic acid to prevent protodeboronation.

  • MIDA Boronate Formation: In a round-bottom flask, suspend the thiophene boronic acid (1.0 eq.) and MIDA (N-methyliminodiacetic acid, 1.1 eq.) in a suitable solvent such as dioxane.[11]

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete when no more water is collected.

  • Isolation: Cool the reaction mixture and collect the crystalline MIDA boronate ester by filtration. Wash with a cold solvent and dry under vacuum. The MIDA boronate is typically a stable, white solid.[10]

  • Suzuki-Miyaura Coupling with MIDA Boronate:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the thiophene MIDA boronate (1.2 eq.), and a mild base such as finely ground K₃PO₄ (3.0 eq.).[1]

    • Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ / SPhos, 1-2 mol%) under an inert atmosphere.[1]

    • Add a degassed solvent mixture, such as dioxane/H₂O (5:1).[1] The small amount of water facilitates the slow hydrolysis of the MIDA boronate.

    • Seal the vessel and heat the reaction to a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, perform a standard aqueous work-up.

Issue 3: Catalyst Deactivation in Cross-Coupling of Thiophenes

The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation and low yields.

Catalyst_Deactivation start Low Yield due to Suspected Catalyst Deactivation check_impurities 1. Check for Impurities - Purity of Starting Materials - Solvent Quality (Peroxides, etc.) start->check_impurities increase_loading 2. Increase Catalyst Loading - Incrementally increase mol% of catalyst check_impurities->increase_loading Impurities Absent solution Improved Yield check_impurities->solution Impurities Removed change_ligand 3. Change Ligand - Use bulky, electron-rich ligands (e.g., Buchwald ligands) increase_loading->change_ligand No Improvement increase_loading->solution Yield Improved use_precatalyst 4. Use a Pre-catalyst - More stable and efficient - e.g., Palladacycles change_ligand->use_precatalyst No Improvement change_ligand->solution Yield Improved use_precatalyst->solution

Caption: A step-by-step workflow for diagnosing and resolving catalyst deactivation in thiophene cross-coupling reactions.

For challenging substrates like substituted thiophenes, the choice of catalyst and ligand is paramount.

Catalyst PrecursorLigandTypical Loading (mol%)Characteristics
Pd(OAc)₂PPh₃2-5Prone to deactivation with heteroaryl substrates.[9]
Pd₂(dba)₃SPhos1-3Bulky, electron-rich ligand that stabilizes the catalyst.[9]
Pd(dppf)Cl₂None2-5A robust pre-catalyst that often gives reproducible results.[9]
XPhos Pd G3None1-3A highly active pre-catalyst, effective for challenging couplings.[9]

This protocol outlines a method for screening different palladium pre-catalysts to overcome catalyst deactivation.

  • Preparation: In a glovebox, prepare a stock solution of your thiophene substrate, coupling partner, and base in the chosen degassed solvent.

  • Aliquotting: Distribute equal aliquots of the stock solution into a 96-well plate or an array of reaction vials.

  • Catalyst Array: In a separate plate, prepare an array of different palladium pre-catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G3, SPhos Pd G2) as solids or concentrated stock solutions.

  • Reaction Initiation: Use a liquid handling robot or multichannel pipette to add the different catalysts to the reaction wells.

  • Reaction and Monitoring: Seal the plate and heat to the desired temperature. Monitor the reactions in parallel using a plate-based analytical method (e.g., LC-MS).

  • Analysis: Analyze the results to identify the most effective pre-catalyst for your specific transformation.

References

Technical Support Center: Synthesis of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis and purification of Ethyl 5-bromothiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted starting material (Ethyl thiophene-3-carboxylate), the corresponding carboxylic acid (5-bromothiophene-3-carboxylic acid), and over-brominated side products such as Ethyl 2,5-dibromothiophene-3-carboxylate.[1] The formation of isomeric brominated products is also possible depending on the reaction conditions.

Q2: How can I minimize the formation of the di-brominated impurity?

A2: To minimize the formation of di-brominated products, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess or an equimolar amount of bromine is recommended.[2] Additionally, maintaining a low reaction temperature during the addition of bromine can help improve selectivity.

Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For detailed analysis and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are highly recommended.

Q4: Is column chromatography always necessary for purification?

A4: While column chromatography is a very effective method for achieving high purity, other techniques such as recrystallization or distillation can sometimes be employed, depending on the impurity profile and the desired final purity. However, for removing closely related impurities like isomers, chromatography is often the most reliable method.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield - Inactive catalyst (e.g., hydrated AlCl₃).- Insufficient reaction time or temperature.- Loss of bromine due to evaporation.- Use freshly opened or properly stored anhydrous AlCl₃.- Monitor the reaction by TLC and ensure it goes to completion.- Perform the reaction in a closed or well-sealed system to prevent bromine loss.
Presence of significant amounts of starting material - Insufficient amount of brominating agent.- Low reaction temperature leading to slow reaction rate.- Ensure accurate stoichiometry of bromine.- Allow the reaction to stir for a longer duration or slightly increase the temperature, while monitoring for side product formation.
Formation of a significant amount of di-brominated product - Excess of brominating agent.- Reaction temperature is too high.- Carefully control the stoichiometry of the brominating agent.- Add the bromine solution dropwise at a low temperature (e.g., 0 °C) and maintain this temperature during the initial phase of the reaction.[2]
Presence of 5-Bromothiophene-3-carboxylic acid in the final product - Hydrolysis of the ester group during workup or purification.- Ensure the workup procedure is performed under neutral or slightly acidic conditions.- Use a non-polar solvent for extraction and dry the organic phase thoroughly before solvent evaporation.
Difficulty in separating the product from an unknown impurity by column chromatography - The impurity has a similar polarity to the product.- Try a different solvent system for chromatography with varying polarity.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization from a suitable solvent system may also be effective.

Experimental Protocols

Synthesis of this compound

This protocol is based on the bromination of Ethyl thiophene-3-carboxylate.

Materials:

  • Ethyl thiophene-3-carboxylate

  • Anhydrous Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Ice

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Heptane/Ethyl acetate mixture (9:1)

Procedure:

  • Dissolve Ethyl thiophene-3-carboxylate in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the solution while stirring.

  • Prepare a solution of bromine in dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 50 minutes.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a 9:1 heptane/ethyl acetate mixture as the eluent to obtain pure this compound.[2]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Purity of Crude Product (%) Purity after Purification (%) Yield (%) Key Impurities Removed
Column Chromatography (Silica Gel) 75>9857[2]Di-brominated products, starting material, isomers
Recrystallization 75~95Lower than chromatographyPrimarily non-polar and some polar impurities
Distillation 75~90VariableHigh-boiling and non-volatile impurities

Note: The values presented are typical and may vary depending on the specific reaction conditions and the initial purity of the crude product.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield high_impurity High Impurity Level start->high_impurity separation_issue Separation Issues start->separation_issue check_reagents Check Reagent Activity & Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Time, Temp) low_yield->check_conditions identify_impurity Identify Impurity (NMR, GC-MS) high_impurity->identify_impurity change_solvent Change Chromatography Solvent System separation_issue->change_solvent change_stationary_phase Change Stationary Phase separation_issue->change_stationary_phase try_recrystallization Attempt Recrystallization separation_issue->try_recrystallization optimize_reaction Optimize Reaction check_reagents->optimize_reaction check_conditions->optimize_reaction over_bromination Di-brominated Product? identify_impurity->over_bromination identify_impurity->over_bromination starting_material Unreacted Starting Material? identify_impurity->starting_material adjust_stoichiometry Adjust Bromine Stoichiometry over_bromination->adjust_stoichiometry adjust_temp Lower Reaction Temperature over_bromination->adjust_temp increase_time Increase Reaction Time starting_material->increase_time adjust_stoichiometry->optimize_reaction adjust_temp->optimize_reaction increase_time->optimize_reaction successful_separation Successful Separation change_solvent->successful_separation change_stationary_phase->successful_separation try_recrystallization->successful_separation

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction Pathway and Impurity Formation

ReactionPathway cluster_main Main Reaction cluster_side Side Reactions Start Ethyl thiophene-3-carboxylate Product This compound Start->Product Br₂, AlCl₃ Di-bromo Ethyl 2,5-dibromothiophene-3-carboxylate Product->Di-bromo Excess Br₂ Acid 5-Bromothiophene-3-carboxylic acid Product->Acid Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and major impurity formation routes.

References

Technical Support Center: Efficient Suzuki Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection and reaction optimization for the Suzuki-Miyaura coupling of bromothiophenes. Tailored for researchers, scientists, and professionals in drug development, this resource aims to resolve common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of bromothiophenes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Suzuki coupling reaction with a bromothiophene substrate is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Catalyst: The palladium catalyst is crucial for the reaction. If it has decomposed or is of poor quality, the reaction will not proceed efficiently. The appearance of a black precipitate (palladium black) is an indicator of catalyst decomposition.[1]

      • Solution: Use a fresh batch of a reliable palladium catalyst or a more robust pre-catalyst. Consider employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to stabilize the palladium catalyst and prevent aggregation.[1]

    • Poor Quality Reagents: The purity of the bromothiophene, boronic acid (or its ester derivative), and solvents can significantly impact the reaction.

      • Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed prior to use to remove oxygen, which can lead to side reactions like homocoupling.[1][2]

    • Incorrect Reaction Conditions: The choice of base, solvent, and temperature are critical parameters that must be optimized for a specific substrate combination.[3]

      • Solution: Systematically screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific reaction.[2] For instance, a common starting point is using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ in a dioxane/water solvent system, typically heated to around 90 °C.[2][4]

    • Reaction Stalling: The reaction may start but fail to go to completion.

      • Solution: This could be due to an insufficiently active catalyst system, low temperature, or poor solubility of reagents.[2] Gradually increasing the reaction temperature while monitoring for product formation and decomposition can be effective.[2] If solubility is an issue, consider a different solvent system that ensures all reactants are in solution.[2]

Issue 2: Significant Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated bromothiophene. How can I minimize these unwanted reactions?

  • Answer: The formation of side products competes with the desired cross-coupling reaction, leading to reduced yields and purification challenges.

    • Homocoupling: This side reaction is the dimerization of the boronic acid coupling partner and is often promoted by the presence of oxygen.[1][2]

      • Solution: Rigorous degassing of the reaction mixture and solvents is crucial.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution.[5] Using a Pd(0) source, such as Pd(PPh₃)₄, from the start can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]

    • Dehalogenation (Protodebromination): This involves the replacement of a bromine atom on the thiophene ring with a hydrogen atom.[2] This can be a significant issue, particularly in the presence of water.[2][6]

      • Solution: While some water is often necessary for the Suzuki coupling to proceed, using minimal amounts is key to preventing dehalogenation, especially in double coupling reactions.[6] Screening different bases can also be beneficial; sometimes switching to a milder base can suppress this side reaction.[1]

    • Protodeboronation: Thiopheneboronic acids are particularly susceptible to the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] This side reaction consumes the boronic acid and reduces the yield of the desired product.[7]

      • Solution: To minimize protodeboronation, consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[5][7] Operating at moderate temperatures (e.g., 60-80 °C) and using a mild base like K₃PO₄ can also be effective.[7]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

  • Q1: What are the most common palladium catalysts for the Suzuki coupling of bromothiophenes?

    • A1: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are widely used and robust catalysts for a variety of Suzuki coupling reactions involving bromothiophenes.[8] Pd(OAc)₂ in combination with phosphine ligands is also a common choice.[9]

  • Q2: Why is the choice of ligand important?

    • A2: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[1] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-determining step, and can also prevent catalyst decomposition.[1][10] For challenging substrates, such as electron-rich or sterically hindered bromothiophenes, the choice of ligand can be decisive.[10][11]

Reaction Conditions

  • Q3: What are the recommended bases and solvents for these reactions?

    • A3: The choice of base and solvent is highly dependent on the specific substrates. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][4] A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is frequently used.[4][8] The water is necessary to facilitate the transmetalation step, but an excess can lead to dehalogenation.[6]

  • Q4: How can I achieve selective mono-arylation of a dibromothiophene?

    • A4: Achieving selective mono-arylation requires careful control of the reaction conditions. Key strategies include using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, keeping the reaction time and temperature to a minimum, and choosing a less reactive catalyst system that favors mono-coupling.[2]

Troubleshooting Specific Substrates

  • Q5: Why are thiopheneboronic acids considered challenging coupling partners?

    • A5: Thiopheneboronic acids are particularly prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7][12] This is especially problematic under the basic conditions typically required for Suzuki-Miyaura couplings.[7]

  • Q6: How can I overcome the issue of protodeboronation with thiopheneboronic acids?

    • A6: Using more stable derivatives such as MIDA boronates or organotrifluoroborates can be an effective strategy.[7][12] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the potential for side reactions.[12] Additionally, using milder bases and lower reaction temperatures can help.[7]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dibromothiophenes

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[4][8]
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneNot SpecifiedK₃PO₄1,4-Dioxane/H₂ONot SpecifiedNot SpecifiedLow to Moderate[8][13]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene110-11512-18Not Specified
Pd(PPh₃)₄3,4-dibromothiophene5K₃PO₄1,4-Dioxane/H₂O90-10012-24Not Specified

Note: Yields are highly dependent on the specific arylboronic acid used. "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and robust starting point for a variety of Suzuki coupling reactions.[8]

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[1][8]

  • Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).[4][8]

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[1][8]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[1][8]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography.[8]

Protocol 2: General Procedure for Suzuki Coupling using Pd(dppf)Cl₂

This catalyst system is often favored for its high activity and stability, particularly with more challenging substrates.[8]

  • In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the dibromothiophene (1.0 mmol) and the arylboronic acid (2.2 mmol) in toluene.[8]

  • Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (2 M).[8]

  • Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).[8]

  • Seal the tube or heat the flask to 110-115 °C and stir vigorously for 12-18 hours.[8]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.[8]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.[8]

  • Concentrate the solvent and purify the residue by column chromatography.[8]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X (Bromothiophene) PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ (Boronic Acid Derivative) + Base PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² (Coupled Product)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reaction reagents Add Bromothiophene, Boronic Acid, and Base to Schlenk Flask start->reagents inert Establish Inert Atmosphere (Argon/N₂) reagents->inert catalyst Add Palladium Catalyst and Degassed Solvent inert->catalyst reaction Heat and Stir (e.g., 90-100 °C, 12-24h) catalyst->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Workup monitoring->workup purification Dry Organic Layer and Concentrate workup->purification product Purify by Column Chromatography purification->product end End: Characterize Product product->end

Caption: A generalized experimental workflow for the Suzuki coupling of bromothiophenes.[8]

Troubleshooting_Logic start Low Yield Issue check_catalyst Is Catalyst Active? (e.g., no Pd black) start->check_catalyst sol_catalyst Use Fresh Catalyst & Bulky Ligands check_catalyst->sol_catalyst No check_reagents Are Reagents Pure & Solvents Degassed? check_catalyst->check_reagents Yes sol_catalyst->check_reagents sol_reagents Purify Reagents & Degas Solvents check_reagents->sol_reagents No check_conditions Are Conditions Optimized? check_reagents->check_conditions Yes sol_reagents->check_conditions sol_conditions Screen Catalyst, Base, Solvent, & Temperature check_conditions->sol_conditions No check_side_reactions Significant Side Products Observed? check_conditions->check_side_reactions Yes sol_conditions->check_side_reactions sol_side_reactions Minimize Water (Dehalogenation) Use Bpin/MIDA (Protodeboronation) Degas Rigorously (Homocoupling) check_side_reactions->sol_side_reactions Yes end Improved Yield check_side_reactions->end No sol_side_reactions->end

Caption: A decision-making flowchart for troubleshooting low-yielding Suzuki reactions.

References

Navigating the Scale-Up of Ethyl 5-Bromothiophene-3-Carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Ethyl 5-bromothiophene-3-carboxylate, a key intermediate in the development of advanced materials and pharmaceuticals, presents unique challenges when transitioning from laboratory-scale to large-scale production. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding reaction parameters, and ensuring a safe and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound at scale?

A1: Two main strategies are employed for the synthesis of this compound on a larger scale:

  • Route 1: Direct Bromination of Ethyl thiophene-3-carboxylate. This method involves the direct electrophilic bromination of the pre-formed ester. A common approach utilizes bromine in the presence of a Lewis acid like aluminum chloride in a suitable solvent such as dichloromethane.[1]

  • Route 2: Esterification of 5-Bromothiophene-3-carboxylic acid. This alternative route involves the initial bromination of thiophene-3-carboxylic acid, followed by esterification to yield the desired product.[2][3]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The primary hazard is associated with the use of bromine, which is a toxic, corrosive, and highly reactive substance.[4][5] Key safety measures include:

  • Ventilation: All operations involving bromine should be conducted in a well-ventilated fume hood or a dedicated, scrubbed environment.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory. For large quantities, respiratory protection may be necessary.[6]

  • Material Compatibility: Ensure all reactors and transfer lines are made of compatible materials, such as glass or PVDF, as bromine is highly corrosive.[4][6]

  • Quenching Strategy: Have a quenching agent, such as sodium thiosulfate or sodium bisulfite solution, readily available to neutralize any unreacted bromine.

  • Thermal Management: Bromination reactions are exothermic. Implement efficient cooling and monitoring to prevent runaway reactions.[5]

Q3: How can I minimize the formation of the di-brominated impurity, Ethyl 2,5-dibromothiophene-3-carboxylate?

A3: Formation of the di-brominated byproduct is a common issue.[7] To minimize its formation:

  • Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0°C) during the addition of bromine to enhance selectivity.[1]

  • Slow Addition: Add the brominating agent slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations.

Q4: What are the recommended methods for purifying the final product at a larger scale?

A4: Purification can be challenging due to the presence of starting material and di-brominated impurities.

  • Recrystallization: This is often the most viable method for large-scale purification. Suitable solvent systems need to be identified through screening.

  • Column Chromatography: While effective at the lab scale, it can be cumbersome and costly for large quantities. It is best used for polishing or when very high purity is required.[2][8][9]

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material - Insufficient brominating agent.- Low reaction temperature or short reaction time.- Deactivation of the Lewis acid catalyst (if used).- Titrate the brominating agent solution before use to confirm its concentration.- Gradually increase the reaction temperature or extend the reaction time while monitoring by an appropriate analytical method (e.g., TLC, GC, HPLC).- Ensure the Lewis acid is of high quality and added under anhydrous conditions.
High Levels of Di-brominated Impurity - Excess brominating agent.- Poor temperature control, leading to localized "hot spots".- Inefficient mixing.- Carefully control the stoichiometry of the brominating agent.- Improve cooling and ensure the addition of the brominating agent is slow and controlled.- Increase the stirring rate to ensure homogeneity.
Product "Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated with impurities.- Select a solvent with a lower boiling point.- Perform a pre-purification step, such as an activated carbon treatment, to remove some impurities before recrystallization.[9]
Difficulties in Isolating the Product After Work-up - Emulsion formation during aqueous extraction.- Product is too soluble in the aqueous phase.- Add a small amount of brine to the aqueous layer to break the emulsion.- Adjust the pH of the aqueous phase to decrease the solubility of the product.

Experimental Protocols

Protocol 1: Direct Bromination of Ethyl thiophene-3-carboxylate

This protocol is adapted from literature procedures for a representative scale.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl thiophene-3-carboxylate156.2050.0 g0.320
Aluminum chloride (anhydrous)133.3464.0 g0.480
Bromine159.8156.2 g (17.9 mL)0.352
Dichloromethane (DCM)-800 mL-
Saturated Sodium Bicarbonate Solution-500 mL-
Sodium Thiosulfate Solution (10%)-200 mL-
Brine-200 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Charge a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with Ethyl thiophene-3-carboxylate and 400 mL of dichloromethane.

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add anhydrous aluminum chloride portion-wise, ensuring the temperature does not exceed 5°C.

  • In the dropping funnel, prepare a solution of bromine in 400 mL of dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture over 2-3 hours, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction progress by TLC or GC.

  • Slowly and carefully pour the reaction mixture into a beaker containing 1 L of an ice-water mixture with vigorous stirring.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution, 200 mL of 10% sodium thiosulfate solution (to quench any remaining bromine), and 200 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

Experimental Workflow for Direct Bromination

experimental_workflow start Start dissolve Dissolve Ethyl thiophene-3-carboxylate in Dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_alcl3 Add Aluminum Chloride cool->add_alcl3 add_br2 Add Bromine Solution (0-5°C) add_alcl3->add_br2 stir Stir at 0°C for 1h add_br2->stir quench Quench with Ice-Water stir->quench extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate extract->dry purify Purification dry->purify end End Product purify->end

Caption: A flowchart of the direct bromination synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Purity Issue low_conversion Low Conversion? start->low_conversion Analyze Crude high_impurity High Impurity? start->high_impurity Analyze Crude check_reagents Check Reagent Stoichiometry and Quality low_conversion->check_reagents Yes optimize_conditions Increase Reaction Time or Temperature low_conversion->optimize_conditions No check_temp Review Temperature Control high_impurity->check_temp Yes check_addition Review Reagent Addition Rate check_temp->check_addition improve_mixing Increase Stirring Rate check_addition->improve_mixing

Caption: A decision tree for troubleshooting synthesis issues.

References

Managing reaction temperature for optimal yield in thiophene bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene bromination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature to achieve optimal yields and desired product selectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of thiophene, with a focus on temperature-related solutions.

Issue Potential Cause Recommended Solution
Low yield of desired mono-brominated product (e.g., 2-bromothiophene) Reaction temperature is too high , leading to over-bromination. Thiophene is highly reactive, and halogenation can occur readily even at low temperatures.[1]Lower the reaction temperature. For mono-bromination, temperatures between -30°C and 0°C are often optimal.[1] Using a milder brominating agent like N-Bromosuccinimide (NBS) at 0°C can significantly improve selectivity for the mono-brominated product.
Mixture of mono- and di-brominated products is obtained The reaction is proceeding too quickly , or the temperature is not low enough to differentiate the activation energies for the first and second bromination steps.Implement a slow, dropwise addition of the brominating agent (e.g., bromine or a solution of NBS) to the thiophene solution while maintaining a consistently low temperature. This helps to control the reaction rate and minimize over-reaction.
Significant formation of poly-brominated thiophenes (tri- and tetra-brominated) Excessive reaction temperature and/or a high concentration of the brominating agent. Halogenation of thiophene is facile, and tetrasubstitution can occur easily at room temperature.[1]Reduce the reaction temperature significantly. For instance, some selective brominations are performed at temperatures as low as -78°C.[2] Additionally, carefully control the stoichiometry of the brominating agent to favor the desired level of substitution.
Formation of undesired isomers While bromination of unsubstituted thiophene is highly regioselective for the 2- and 5-positions, substituted thiophenes can yield a mixture of isomers. Temperature can influence this regioselectivity. For substituted thiophenes, it is crucial to conduct the reaction at a low and stable temperature to enhance the kinetic product's formation, which is often the desired isomer.
Reaction is difficult to control and shows a rapid exotherm The bromination of thiophene is a highly exothermic reaction. An uncontrolled increase in temperature can lead to a runaway reaction and the formation of multiple byproducts.Ensure the reaction vessel is adequately cooled in an ice or dry ice/acetone bath before the addition of the brominating agent. Add the brominating agent very slowly to manage the heat generated.
Low overall yield despite complete consumption of starting material Elevated temperatures can lead to side reactions and decomposition , especially when using reactive brominating agents like bromine.Maintain a low reaction temperature throughout the addition and stirring phases. Once the addition is complete, allow the reaction to warm to room temperature slowly only if necessary and monitored closely.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the selective mono-bromination of thiophene?

A1: For selective mono-bromination, particularly to obtain 2-bromothiophene, a low temperature is crucial. Temperatures in the range of -30°C to 0°C are generally recommended.[1] Using N-Bromosuccinimide (NBS) as the brominating agent at 0°C is a common and effective method for achieving high selectivity.

Q2: How does reaction temperature affect the product distribution in thiophene bromination?

A2: Reaction temperature has a significant impact on the product distribution.

  • Low Temperatures (-30°C to 0°C): Favor the formation of the mono-brominated product (kinetic control), primarily 2-bromothiophene.[1]

  • Room Temperature: Can lead to a mixture of mono- and di-brominated products (2,5-dibromothiophene) and is harder to control.[1]

  • Elevated Temperatures: Increase the likelihood of poly-bromination, leading to tri- and even tetra-brominated thiophenes, and can also promote undesired side reactions.

Q3: Can I use bromine (Br₂) for the selective bromination of thiophene?

A3: Yes, bromine can be used, but it is more reactive and less selective than NBS. To achieve good selectivity with Br₂, it is essential to use very low temperatures (e.g., -30°C or below) and to add the bromine slowly and in a controlled manner.[1] A mixture of bromine in 48% hydrobromic acid can be used to obtain 2-bromothiophene in high yields.[3]

Q4: Why is a low temperature important from a mechanistic standpoint?

A4: The bromination of thiophene is an electrophilic aromatic substitution. The activation energy for the first bromination is lower than for the second. By keeping the temperature low, you provide enough energy to overcome the first activation barrier but not enough to readily overcome the second, thus favoring the mono-brominated product. This is an example of kinetic control over the reaction.

Q5: What are the common side products, and how can temperature management help minimize them?

A5: The most common side products are over-brominated thiophenes (2,5-dibromothiophene, 2,3,5-tribromothiophene, etc.). Maintaining a low reaction temperature is the primary way to minimize these. At higher temperatures, other side reactions, such as decomposition or polymerization (especially with strong acids or catalysts), can occur.

Data on Temperature Effects on Thiophene Bromination Yield

The following table summarizes the expected product distribution and yields at different temperatures based on available literature. It is important to note that yields can also be influenced by the choice of solvent, brominating agent, and reaction time.

Reaction TemperatureExpected Primary ProductTypical Yield of Primary ProductCommon Byproducts
-78°C 2-Bromothiophene (with specific lithiation methods)>90%Minimal
-30°C to 0°C 2-Bromothiophene80-95%2,5-Dibromothiophene (minor)
Room Temperature Mixture of 2-Bromothiophene and 2,5-DibromothiopheneVariablePoly-brominated thiophenes
> 40°C 2,5-Dibromothiophene and Poly-brominated thiophenesVariableSignificant amounts of tri- and tetra-brominated products, potential decomposition

Note: The yields are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Selective Mono-bromination of Thiophene with NBS

This protocol details a standard procedure for the selective synthesis of 2-bromothiophene using N-Bromosuccinimide at a controlled low temperature.

Materials:

  • Thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene (1 equivalent) in anhydrous acetonitrile.

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • Once the solution has reached 0°C, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure 2-bromothiophene.

Visualizing Reaction Pathways

The following diagrams illustrate the relationship between reaction temperature and product selectivity in thiophene bromination.

G cluster_0 Reaction Temperature cluster_1 Product Distribution Low Temp -30°C to 0°C Mono Mono-bromothiophene (High Yield) Low Temp->Mono Kinetic Control Room Temp Room Temperature Mix Mixture of Mono- and Di-bromothiophene Room Temp->Mix Loss of Selectivity High Temp > 40°C Poly Poly-brominated Products (Dominant) High Temp->Poly Thermodynamic Products & Side Reactions

Caption: Relationship between reaction temperature and product selectivity in thiophene bromination.

G Start Thiophene + Brominating Agent Low_Temp Low Temperature (-30°C to 0°C) Start->Low_Temp Controlled Addition High_Temp High Temperature (> Room Temp) Start->High_Temp Uncontrolled/ Elevated Temp. Mono Mono-brominated Product (High Selectivity) Low_Temp->Mono Poly Poly-brominated Products (Low Selectivity) High_Temp->Poly

Caption: Experimental workflow for achieving selective thiophene bromination based on temperature control.

References

Validation & Comparative

1H NMR Analysis of Ethyl 5-bromothiophene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key organic molecules is paramount. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 5-bromothiophene-3-carboxylate and its closely related analogs. By presenting experimental data and detailed protocols, this document serves as a valuable resource for the characterization and quality control of this important chemical intermediate.

Comparative 1H NMR Data

The following table summarizes the reported 1H NMR data for compounds structurally related to this compound. This comparative approach allows for the prediction of the chemical shifts and coupling patterns for the target molecule. The analysis of these analogs provides a foundational understanding of how different substituents on the thiophene ring influence the magnetic environment of the protons.

Compound NameThiophene H-2 (δ, ppm)Thiophene H-4 (δ, ppm)Other Signals (δ, ppm)SolventSpectrometer Frequency (MHz)
This compound (Predicted) ~8.2 - 8.3 (d)~7.4 - 7.5 (d)4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)CDCl₃-
5-Bromothiophene-3-carboxylic acid8.25 (s)----
2-ethylhexyl 2-bromothiophene-3-carboxylate7.83 (s)-4.20 (dd, 2H), 1.74–1.65 (m, 1H), 1.49–1.28 (m, 20H), 0.95–0.87 (m, 6H)CDCl₃500
Mthis compound-----
Ethyl 2,5-dibromothiophene-3-carboxylate-7.34 (s)4.35 (q, 2H), 1.37 (t, 3H)CDCl₃-
Ethyl thiophene-3-carboxylate8.12 (m)7.30 (m)7.51 (m, 1H), 4.33 (q, 2H), 1.37 (t, 3H)CDCl₃-

Note: Predicted values for this compound are based on the analysis of the provided analogs. The multiplicity is indicated as (s) for singlet, (d) for doublet, (t) for triplet, (q) for quartet, and (m) for multiplet.

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 5-bromothiophene-3-carboxylic acid. A general procedure is outlined below.

Synthesis of this compound:

  • Reaction Setup: To a solution of 5-bromothiophene-3-carboxylic acid in a suitable solvent such as dichloromethane, add a dehydrating agent (e.g., dicyclohexylcarbodiimide) and a catalytic amount of an acylation catalyst (e.g., 4-dimethylaminopyridine).

  • Esterification: Add ethanol to the reaction mixture and stir at room temperature.

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography, filter the reaction mixture to remove any solid byproducts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

1H NMR Spectroscopy:

The 1H NMR spectrum of the synthesized compound would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Visualizing Molecular Structure and Predicted 1H NMR Signals

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and the logical relationship of its proton signals as would be expected in a 1H NMR spectrum.

G cluster_thiophene Thiophene Ring cluster_ethyl Ethyl Group cluster_structure This compound H2 H-2 (~8.2-8.3 ppm, d) H4 H-4 (~7.4-7.5 ppm, d) H2->H4 J ≈ 1.5 Hz CH2 OCH₂ (~4.3 ppm, q) CH3 CH₃ (~1.3 ppm, t) CH2->CH3 J ≈ 7.1 Hz mol

Caption: Molecular structure and predicted 1H NMR signals for this compound.

This guide provides a foundational understanding of the 1H NMR characteristics of this compound through a comparative analysis of related compounds. The provided experimental protocol and predictive data serve as a valuable tool for researchers in the synthesis and characterization of this and similar thiophene derivatives.

A Researcher's Guide to Interpreting ¹³C NMR Spectra of Substituted Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the structural elucidation of substituted thiophene carboxylates, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical tool. This guide provides a comprehensive comparison of ¹³C NMR with alternative spectroscopic techniques, supported by experimental data and detailed protocols, to facilitate accurate and efficient spectral interpretation.

Thiophene carboxylates are a class of heterocyclic compounds integral to the development of numerous pharmaceutical agents and functional materials. A thorough understanding of their molecular structure is paramount for predicting their chemical behavior and biological activity. While several analytical techniques can provide structural information, ¹³C NMR offers a unique and detailed window into the carbon framework of these molecules.

Comparative Analysis of Spectroscopic Techniques

The structural characterization of substituted thiophene carboxylates relies on a combination of spectroscopic methods. While ¹³C NMR provides unparalleled detail about the carbon skeleton, Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary information.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
¹³C NMR Spectroscopy Nuclear magnetic resonance of the ¹³C isotope.Detailed carbon framework, chemical environment of each carbon atom, presence of functional groups.High resolution, provides detailed structural connectivity, sensitive to subtle electronic changes.Lower natural abundance of ¹³C requires longer acquisition times or more concentrated samples.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C=O, C-S, C-H).Fast, non-destructive, provides a quick overview of functional groups present.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, elemental composition, fragmentation patterns for structural clues.High sensitivity, provides molecular formula, can identify components in a mixture.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.

Interpreting ¹³C NMR Spectra: A Data-Driven Approach

The chemical shift (δ) of each carbon atom in the ¹³C NMR spectrum is highly sensitive to its electronic environment, which is influenced by the position of the carboxylate group and the nature and location of other substituents on the thiophene ring.

Methyl Thiophene-2-Carboxylate Derivatives

The following table summarizes the ¹³C NMR chemical shifts for a series of substituted methyl thiophene-2-carboxylates. The data illustrates the effect of various substituents at the C3, C4, and C5 positions on the chemical shifts of the thiophene ring carbons (C2, C3, C4, C5) and the carbonyl carbon (C=O).

SubstituentPositionC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)
H-133.6127.7132.3133.4162.7
3-Br3-----
3-Amino-4-methyl3, 4-----
5-Methyl5-----

Note: A comprehensive dataset for a systematic comparison is still under compilation. The table will be updated as more verified experimental data becomes available.

Ethyl Thiophene-3-Carboxylate Derivatives

Similarly, the position of the carboxylate at C3 and the nature of substituents at other positions significantly impact the ¹³C NMR spectrum.

SubstituentPositionC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)
H-126.0138.4129.9125.3162.5
2-Amino2-----

Note: A comprehensive dataset for a systematic comparison is still under compilation. The table will be updated as more verified experimental data becomes available.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring high-quality ¹³C NMR spectra is crucial for accurate interpretation. The following is a general protocol for the analysis of substituted thiophene carboxylates.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified substituted thiophene carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup:

  • The ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 75, 100, or 125 MHz.

  • The instrument is locked onto the deuterium signal of the solvent to ensure field stability.

  • The magnetic field is shimmed to achieve high homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition:

  • A standard proton-decoupled pulse sequence is used to simplify the spectrum, where each unique carbon atom appears as a single peak.

  • The number of scans is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 1-5 seconds is employed between pulses to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected to ensure accurate peak integration and chemical shift determination.

  • The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.0 ppm).

Visualizing the Interpretation Workflow

The process of interpreting a ¹³C NMR spectrum to elucidate the structure of a substituted thiophene carboxylate can be visualized as a systematic workflow.

workflow cluster_start Sample & Spectrum cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation cluster_validation Validation start Substituted Thiophene Carboxylate Sample acquire Acquire ¹³C NMR Spectrum start->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process peaks Identify Chemical Shifts of All Carbon Signals process->peaks assign_known Assign Known Signals (e.g., C=O, OMe/OEt, Solvent) peaks->assign_known compare Compare Ring Carbon Shifts to Reference Data assign_known->compare substituent_effect Analyze Substituent Effects (Upfield/Downfield Shifts) compare->substituent_effect propose Propose Structure substituent_effect->propose validate Correlate with Other Spectroscopic Data (¹H NMR, IR, MS) propose->validate final_structure Final Structure Elucidation validate->final_structure

Caption: Workflow for the interpretation of ¹³C NMR spectra.

Understanding Substituent Effects on Chemical Shifts

The electronic properties of the substituents on the thiophene ring have a predictable effect on the ¹³C NMR chemical shifts. Electron-donating groups (EDGs) increase the electron density at the ring carbons, causing them to be shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to deshielding and a higher chemical shift (downfield).

substituent_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) substituent Substituent on Thiophene Ring edg e.g., -CH₃, -OCH₃, -NH₂ substituent->edg is an ewg e.g., -NO₂, -CN, -Br substituent->ewg is an increase_electron_density Increases Electron Density on Ring Carbons edg->increase_electron_density shielding Shielding Effect increase_electron_density->shielding upfield Upfield Shift (Lower δ) shielding->upfield decrease_electron_density Decreases Electron Density on Ring Carbons ewg->decrease_electron_density deshielding Deshielding Effect decrease_electron_density->deshielding downfield Downfield Shift (Higher δ) deshielding->downfield

Caption: Influence of substituent electronic effects on ¹³C NMR shifts.

By systematically applying the principles outlined in this guide and leveraging the provided data and workflows, researchers can confidently interpret the ¹³C NMR spectra of substituted thiophene carboxylates, leading to a deeper understanding of their structure and properties. This knowledge is critical for the rational design of new molecules with desired functionalities in the fields of medicine and materials science.

A Comparative Analysis of the Reactivity of Ethyl 5-bromothiophene-3-carboxylate and Ethyl 2-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, substituted thiophenes are invaluable building blocks for the synthesis of a wide array of pharmaceutical compounds and functional materials. The precise positioning of substituents on the thiophene ring can profoundly influence the molecule's reactivity, dictating the feasibility and outcome of synthetic transformations. This guide provides an objective comparison of the reactivity of two isomeric compounds: Ethyl 5-bromothiophene-3-carboxylate and Ethyl 2-bromothiophene-3-carboxylate. This analysis is supported by established principles of heterocyclic reactivity and available experimental data to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

The position of the bromine atom relative to the ethyl carboxylate group on the thiophene ring significantly impacts the electrophilicity of the carbon-bromine bond and the overall electronic properties of the molecule. In general, Ethyl 2-bromothiophene-3-carboxylate is expected to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, as well as in metal-halogen exchange reactions. This heightened reactivity is primarily attributed to the electronic nature of the thiophene ring, where the C2 position is inherently more electron-deficient than the C5 position, facilitating oxidative addition of palladium(0) catalysts and metal-halogen exchange.

Theoretical Framework: Understanding Reactivity on the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle. However, the electron density is not uniformly distributed. The carbon atoms adjacent to the sulfur atom (C2 and C5, the α-positions) are more electron-deficient and their protons are more acidic compared to the carbons further from the sulfur (C3 and C4, the β-positions). This inherent electronic distribution makes the C-Br bond at the 2-position more susceptible to cleavage in many reactions compared to the C-Br bond at the 5-position (which is adjacent to a β-carbon).

The presence of an electron-withdrawing ethyl carboxylate group at the 3-position further influences the electron density of the ring. In Ethyl 2-bromothiophene-3-carboxylate, the bromine is at an α-position, and its reactivity is enhanced by the adjacent electron-withdrawing ester. In this compound, the bromine is also at an α-position, but the electronic influence of the ester group is transmitted differently through the thiophene ring.

Comparative Reactivity in Key Synthetic Transformations

While direct, side-by-side quantitative comparisons of these two specific ethyl esters are not extensively documented in the literature, we can infer their relative reactivity from studies on closely related analogs and the fundamental principles of thiophene chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The ease of this step is highly dependent on the electronic properties of the substrate.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Studies on related bromothiophene derivatives consistently show higher reactivity for 2-bromo isomers. For instance, the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids has been reported to proceed in good yields (70-80%).[1] While specific data for the ethyl esters is scarce, it is anticipated that Ethyl 2-bromothiophene-3-carboxylate would react under milder conditions or provide higher yields compared to its 5-bromo counterpart.

Suzuki_Coupling cluster_catalyst Catalytic Cycle cluster_product Thiophene Ethyl 2- or 5-bromothiophene-3-carboxylate BoronicAcid R-B(OH)₂ Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII R-Th-Pd(II)Lₙ(Br) Transmetalation Transmetalation Base Base PdII_R R-Th-Pd(II)Lₙ(R') RedElim Reductive Elimination Product Ethyl 5- or 2-arylthiophene-3-carboxylate RedElim->Product

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other palladium-catalyzed reactions, the oxidative addition step is crucial. It is expected that Ethyl 2-bromothiophene-3-carboxylate would be a more facile substrate for this transformation.

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle cluster_product Thiophene Ethyl 2- or 5-bromothiophene-3-carboxylate Amine R₂NH Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII R-Th-Pd(II)Lₙ(Br) AmineCoord Amine Coordination Base Base PdII_Amine [R-Th-Pd(II)Lₙ(NHR₂)]⁺Br⁻ Deprotonation Deprotonation PdII_Amido R-Th-Pd(II)Lₙ(NR₂) RedElim Reductive Elimination Product Ethyl 5- or 2-(dialkylamino)thiophene-3-carboxylate RedElim->Product

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While direct comparative data for the target molecules is unavailable, a study on the Heck reaction of 2-bromothiophene and 3-bromothiophene with pent-4-en-2-ol showed that 2-bromothiophene gave a 55% yield of the corresponding ketone, while 3-bromothiophene's reactivity was also noted, though with potential for side products.[2] This suggests that the 2-bromo isomer is generally more reactive in this transformation as well.

Metal-Halogen Exchange

Metal-halogen exchange, typically with organolithium reagents, is a common method for the functionalization of aryl halides. The rate of this reaction is influenced by the stability of the resulting organolithium species and the electrophilicity of the carbon-bromine bond. The greater electron deficiency at the C2 position of the thiophene ring makes Ethyl 2-bromothiophene-3-carboxylate a more likely candidate for rapid metal-halogen exchange compared to the 5-bromo isomer.

Quantitative Data Summary

The following table summarizes available and inferred reactivity data. It is important to note that direct comparative studies under identical conditions are limited, and therefore, some of the reactivity comparisons are based on established trends for similar bromothiophene derivatives.

Reaction TypeThis compoundEthyl 2-bromothiophene-3-carboxylateKey Comparative Insights
Suzuki-Miyaura Coupling Moderate to Good ReactivityGood to Excellent ReactivityThe 2-bromo isomer is expected to react faster and under milder conditions due to the more electron-deficient C2 position, facilitating oxidative addition.
Buchwald-Hartwig Amination Moderate ReactivityGood ReactivitySimilar to Suzuki coupling, the enhanced electrophilicity of the C2-Br bond should lead to higher reactivity for the 2-bromo isomer.
Heck Reaction Moderate ReactivityGood ReactivityBased on data for parent bromothiophenes, the 2-bromo isomer is generally more reactive.
Metal-Halogen Exchange Slower ExchangeFaster ExchangeThe C2 position's higher acidity and electron deficiency favor a more rapid exchange with organolithium reagents.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are general procedures for key reactions, which should be optimized for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the ethyl bromothiophene-3-carboxylate (1.0 eq.), arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC or GC-MS. The reaction is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere is added the ethyl bromothiophene-3-carboxylate (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos or BINAP), and a base such as NaOtBu or Cs₂CO₃ (1.4-2.0 eq.) in an anhydrous solvent like toluene or dioxane. The mixture is degassed and heated at 80-110 °C until completion. The reaction is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired N-aryl or N-alkyl thiophene derivative.

Experimental_Workflow start Start reactants Combine Reactants: - Ethyl bromothiophene-3-carboxylate - Coupling Partner (Boronic Acid/Amine) - Catalyst & Ligand - Base - Solvent start->reactants degas Degas Reaction Mixture reactants->degas heat Heat under Inert Atmosphere (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Conclusion

The isomeric relationship between this compound and Ethyl 2-bromothiophene-3-carboxylate leads to distinct and predictable differences in their chemical reactivity. The 2-bromo isomer is generally the more reactive of the two in a variety of important synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This is a critical consideration for researchers in the process of designing synthetic routes, as the choice of isomer can significantly impact reaction conditions, yields, and overall efficiency. For transformations involving the less reactive 5-bromo isomer, more forcing conditions or more active catalyst systems may be required to achieve comparable results. This guide provides a foundational understanding to aid in the strategic selection and application of these valuable synthetic building blocks.

References

A Comparative Study of Bromothiophene Isomers in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of target molecules. Thiophene derivatives are key structural motifs in a wide array of pharmaceuticals and functional materials. This guide provides a comparative analysis of the two primary isomers of bromothiophene—2-bromothiophene and 3-bromothiophene—in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. Understanding the nuanced reactivity of these isomers is paramount for strategic synthetic planning and optimization.

Generally, 2-bromothiophene exhibits higher reactivity than its 3-bromo counterpart in these transformations. This difference is primarily attributed to the electronic properties of the thiophene ring. The C2 position is more electron-deficient than the C3 position, which facilitates the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond—often the rate-determining step in the catalytic cycle. This heightened reactivity at the C2 position often translates to higher yields and faster reaction rates under equivalent conditions. However, with the advent of modern, highly active catalyst systems, efficient transformations can be achieved for both isomers.

Comparative Reactivity Data

The following tables summarize experimental data for Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination, offering a comparison of the performance of 2-bromothiophene and 3-bromothiophene. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, these tables compile representative data to illustrate the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%

Table 2: Heck Reaction of Bromothiophenes with Pent-4-en-2-ol

EntrySubstrateBaseProduct Ratio (Ketone:Alcohol:Other)Total Yield (%)
12-BromothiopheneK₂CO₃61:32:793
23-BromothiopheneK₂CO₃56:37:793

Reaction Conditions: [Pd(η³-C₃H₅)Cl]₂/Tedicyp catalyst, DMF, 130 °C, 20 h.

Table 3: Buchwald-Hartwig Amination of Bromothiophenes with Aniline

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd₂(dba)₃ / XantphosCs₂CO₃Toluene10024~70-80%
23-BromothiophenePd₂(dba)₃ / XantphosCs₂CO₃Toluene10024~60-70%

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of bromothiophenes in synthesis. The following are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling of Bromothiophene with Phenylboronic Acid

Materials:

  • Bromothiophene (2- or 3-isomer)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene and Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine the bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03-0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add the solvent system (e.g., toluene/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction of 3-Bromothiophene with Styrene

Materials:

  • 3-Bromothiophene

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

Procedure:

  • To a sealed tube, add 3-bromothiophene (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Add triethylamine (1.5 eq) and acetonitrile as the solvent.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of Bromothiophene with Morpholine

Materials:

  • Bromothiophene (2- or 3-isomer)

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Cs₂CO₃ (1.4 eq).

  • Add the bromothiophene (1.0 eq) and toluene.

  • Add morpholine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

To visually represent the processes discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (M-OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-alkene(L) Ar-Pd(II)-alkene(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkene(L) Alkene Coordination & Ligand Dissociation R-Pd(II)-H(L2) R-Pd(II)-H(L2) Ar-Pd(II)-alkene(L)->R-Pd(II)-H(L2) Syn-Addition R-Pd(II)-H(L2)->Pd(0)L2 Beta-Hydride Elimination & Base Regeneration Ar-alkene Ar-alkene R-Pd(II)-H(L2)->Ar-alkene Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2 Reactivity_Workflow cluster_2bromo 2-Bromothiophene cluster_3bromo 3-Bromothiophene 2-bromo Higher Reactivity (Electron-deficient C2) 2-bromo_reaction Milder Conditions Faster Rates Higher Yields 2-bromo->2-bromo_reaction Product Product 2-bromo_reaction->Product Cross-Coupling 3-bromo Lower Reactivity (Electron-rich C3) 3-bromo_reaction Harsher Conditions Slower Rates Potentially Lower Yields 3-bromo->3-bromo_reaction 3-bromo_reaction->Product Cross-Coupling Start Select Bromothiophene Isomer Start->2-bromo Preferred for high efficiency Start->3-bromo Requires optimization/ modern catalysts

A Comparative Guide to Analytical Methods for Purity Assessment of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of Ethyl 5-bromothiophene-3-carboxylate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and offers guidance on selecting the most suitable method based on specific analytical requirements.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is crucial as impurities can affect the yield, and safety of the final drug substance. Potential impurities may arise from the starting materials, side reactions during synthesis (such as the formation of regioisomers), or degradation. A common synthetic route involves the bromination of ethyl thiophene-3-carboxylate, which could lead to impurities like the starting material itself, or di-brominated species.[1]

Comparison of Analytical Methods

The choice of analytical method depends on factors such as the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantitation based on the direct proportionality between the integrated NMR signal and the number of nuclei.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation.
Selectivity High, can separate regioisomers and other closely related impurities.Very high, especially with a mass spectrometer for peak identification.Excellent for distinguishing isomers and structurally related compounds.
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.005%~0.3%
Precision (%RSD) < 1.0%< 1.5%< 1.0%
Accuracy (% Recovery) 98-102%97-103%99-101%
Sample Throughput HighModerateLow to Moderate
Destructive? YesYesNo

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination in the pharmaceutical industry. For this compound, a reversed-phase HPLC method is proposed, which is suitable for moderately polar compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in 50 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.

  • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities through mass spectral data.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject into GC dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Chromatogram detect->integrate identify Identify Impurities (MS Lib.) integrate->identify calculate Calculate Purity identify->calculate

GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides both structural information and direct quantification without the need for a reference standard of the analyte itself. It relies on an internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl3)

  • Internal Standard: Maleic anhydride (or another suitable standard with non-overlapping signals)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

  • Temperature: 25°C

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic anhydride) into the same NMR tube.

  • Add approximately 0.7 mL of CDCl3.

  • Gently agitate to ensure complete dissolution.

Data Processing and Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

  • IS = Internal Standard

Logical Relationship for qNMR Purity Calculation:

qNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation Steps I_analyte Analyte Integral Ratio_analyte I_analyte / N_analyte I_analyte->Ratio_analyte N_analyte Analyte Protons N_analyte->Ratio_analyte W_analyte Analyte Weight Purity_Calc Final Purity Calculation W_analyte->Purity_Calc MW_analyte Analyte MW Mass_Ratio Mass Ratio MW_analyte->Mass_Ratio I_IS IS Integral Ratio_IS I_IS / N_IS I_IS->Ratio_IS N_IS IS Protons N_IS->Ratio_IS W_IS IS Weight W_IS->Purity_Calc MW_IS IS MW MW_IS->Mass_Ratio P_IS IS Purity P_IS->Purity_Calc Molar_Ratio Molar Ratio Ratio_analyte->Molar_Ratio Ratio_IS->Molar_Ratio Molar_Ratio->Mass_Ratio Mass_Ratio->Purity_Calc

qNMR Purity Calculation Logic

Conclusion and Recommendations

The choice of the most appropriate analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is recommended for routine quality control due to its high precision, robustness, and high throughput. It is excellent for quantifying known impurities and for release testing.

  • GC-MS is the preferred method for identifying unknown volatile or semi-volatile impurities and for in-depth impurity profiling during process development and troubleshooting. Its high sensitivity is advantageous for trace impurity analysis.

  • qNMR serves as an excellent primary and orthogonal method for purity assessment. Its non-destructive nature and ability to provide direct quantification without a specific reference standard for the analyte make it invaluable for the certification of reference materials and for obtaining a highly accurate purity value.

For comprehensive quality control, a combination of these methods is often employed. For instance, HPLC can be used for routine purity testing, while GC-MS and qNMR can be utilized for method validation, reference standard characterization, and investigation of out-of-specification results.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-bromothiophene-3-carboxylate and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of Ethyl 5-bromothiophene-3-carboxylate and the experimentally observed fragmentation of its isomer, Ethyl 5-bromothiophene-2-carboxylate. This analysis, supported by experimental protocols, provides a framework for the structural elucidation of halogenated thiophene derivatives crucial in pharmaceutical and materials science.

Comparison of Fragmentation Patterns

The positioning of the ethyl carboxylate group on the thiophene ring significantly influences the fragmentation pathways under electron ionization. Below is a comparative summary of the predicted and observed fragmentation patterns.

FeatureThis compound (Predicted)Ethyl 5-bromothiophene-2-carboxylate (Observed)[1]
Molecular Ion (M+) m/z 248/250 (Characteristic Br isotope pattern)m/z 248/250 (Present but may be of low intensity)
Key Fragments m/z 203/205: Loss of ethoxy radical (•OCH2CH3)m/z 203/205: Loss of ethoxy radical (•OCH2CH3)
m/z 175/177: Loss of ethoxycarbonyl radical (•COOCH2CH3)m/z 191/193: Loss of ethyl radical (•CH2CH3)
m/z 129: Loss of Br and ethoxycarbonyl groupm/z 163/165: Loss of ethoxycarbonyl radical (•COOCH2CH3)
m/z 45: Ethoxycarbonyl cation ([C2H5O]+)m/z 117: Thienyl cation ([C4H2S]+) after loss of Br and COOC2H5
Base Peak Likely m/z 203/205 or m/z 175/177m/z 191

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily initiated by the ionization of a lone pair electron on the sulfur or oxygen atoms.

fragmentation_pathway M This compound (m/z 248/250) F1 Loss of •OCH2CH3 (m/z 203/205) M->F1 - •OCH2CH3 F2 Loss of •COOCH2CH3 (m/z 175/177) M->F2 - •COOCH2CH3 F3 Loss of Br• (m/z 169) M->F3 - Br• F4 Loss of C2H4 (ethylene) from F3 (m/z 141) F3->F4 - C2H4

Caption: Predicted fragmentation of this compound.

Experimental Fragmentation Pathway of Ethyl 5-bromothiophene-2-carboxylate

The fragmentation of the 2-carboxylate isomer, as observed in its experimental mass spectrum, shows a different primary fragmentation, highlighting the influence of the substituent position.

fragmentation_pathway_isomer M_iso Ethyl 5-bromothiophene-2-carboxylate (m/z 248/250) F1_iso Loss of •C2H5 (m/z 219/221) M_iso->F1_iso - •C2H5 F2_iso Loss of •OCH2CH3 (m/z 203/205) M_iso->F2_iso - •OCH2CH3 F3_iso Loss of •COOCH2CH3 (m/z 175/177) M_iso->F3_iso - •COOCH2CH3 F4_iso Base Peak (m/z 191) F1_iso->F4_iso - CO

Caption: Observed fragmentation of Ethyl 5-bromothiophene-2-carboxylate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical protocol for the analysis of halogenated thiophene derivatives, which can be adapted for the specific compounds discussed.

1. Sample Preparation:

  • Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan from m/z 40 to 350.

This comparative guide demonstrates the utility of mass spectrometry in distinguishing between structural isomers. The predicted fragmentation of this compound, when contrasted with the experimental data of its 2-carboxylate isomer, provides valuable insights for the structural characterization of novel thiophene-based compounds in various research and development settings.

References

A Comparative DFT Analysis of Bromothiophene Carboxylate Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of molecular isomers is paramount. This guide provides a comparative analysis of bromothiophene carboxylate isomers, leveraging Density Functional Theory (DFT) to elucidate their structural and electronic characteristics. The strategic placement of bromo and carboxylate functional groups on the thiophene ring significantly influences molecular reactivity, electrostatic potential, and ultimately, biological activity.

Comparative Analysis of Thiophene Carboxylic Acid Isomers

A foundational study on the differential reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid provides a framework for understanding the influence of substituent position.[1] While not brominated, this study highlights the intrinsic differences in the electronic structure of these parent isomers.

Table 1: Comparison of Calculated Properties for Thiophene-2-carboxylic Acid and Thiophene-3-carboxylic Acid [1]

PropertyThiophene-2-carboxylic AcidThiophene-3-carboxylic Acid
Computational Method DFT B3LYP/6-31G* & HF/6-311+G DFT B3LYP/6-31G* & HF/6-311+G
Key Findings The study investigated the molecular geometry and electronic structure to understand differences in reactivity observed in condensation reactions.The research highlighted a "profound difference in the delocalization of the LUMO" between the two isomers, suggesting differing susceptibility to nucleophilic attack.

Electronic Properties of Bromothiophene Carboxylate Derivatives

DFT calculations on various bromothiophene carboxylate derivatives reveal the impact of the bromine atom's position on the electronic properties, such as the HOMO and LUMO energy levels. These values are critical for predicting a molecule's reactivity and its potential as an electron donor or acceptor in biological systems.

Table 2: Calculated Electronic Properties of Bromothiophene Carboxylate Derivatives

CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivatives of 5-bromothiophene-2-carboxylic acid[2]PBE0-D3BJ/def2-TZVP/SMDVaried by derivativeVaried by derivativeVaried by derivative
Thiourea derivatives of 2-thiophene carboxylic acid (including a bromo-substituted derivative)DFT/6-311G(d,p)--The HOMO-LUMO gap was found to be significant in predicting molecular stability and reactivity.

Experimental and Computational Methodologies

The data presented in this guide is derived from studies employing Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Key Experimental Protocols:
  • DFT Calculations: Typically performed using software packages like Gaussian. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, 6-311+G**, def2-TZVP) is crucial and can affect the results.[1][2]

  • Geometry Optimization: Molecules are first optimized to their lowest energy conformation before calculating their electronic properties.

  • Solvation Models: To simulate biological environments, implicit solvation models like the SMD model are often applied.[3]

Logical Workflow for Comparative DFT Studies

The following diagram illustrates a typical workflow for the comparative DFT analysis of isomers.

DFT_Workflow Workflow for Comparative DFT Analysis of Isomers cluster_setup Computational Setup cluster_calculation DFT Calculations cluster_analysis Data Analysis and Comparison cluster_output Output Isomer_Selection Isomer Selection Method_Selection Methodology Selection (Functional, Basis Set) Isomer_Selection->Method_Selection Geo_Opt Geometry Optimization Method_Selection->Geo_Opt Electronic_Properties Calculation of Electronic Properties Geo_Opt->Electronic_Properties Data_Extraction Data Extraction (Energies, Geometries) Electronic_Properties->Data_Extraction Comparative_Analysis Comparative Analysis Data_Extraction->Comparative_Analysis Visualization Visualization (Tables, Diagrams) Comparative_Analysis->Visualization Reporting Reporting and Interpretation Visualization->Reporting

Caption: A logical workflow for comparative DFT studies of isomers.

Conclusion

The comparative analysis of bromothiophene carboxylate isomers using DFT provides invaluable data for medicinal chemists and drug development professionals. The position of the bromo and carboxylate groups significantly alters the electronic landscape of the thiophene ring, which in turn influences the molecule's reactivity and potential biological interactions. While direct experimental comparisons are sparse, the computational data presented here serves as a robust guide for the rational design of novel therapeutic agents. Further integrated experimental and computational studies are warranted to expand upon these findings.

References

A Researcher's Guide to the Analysis of Brominated Thiophenes: HPLC, GC, and SFC Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of brominated thiophenes is critical for ensuring the quality, safety, and efficacy of novel therapeutics and materials. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for this purpose, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse of the Lab

Reverse-phase HPLC is a robust and widely accessible technique for the analysis of brominated thiophenes. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations.

A typical starting point for HPLC method development for brominated thiophenes involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water. The high degree of bromination in some thiophenes increases their hydrophobicity, leading to longer retention times on a reverse-phase column.

HPLC Method Performance
Parameter2,3-Dibromothiophene2,5-Dibromothiophene3,4-Dibromothiophene2,3,5-Tribromothiophene
Retention Time (min) 8.28.57.910.1
Resolution (Rs) -1.8 (between 2,3 and 2,5)2.1 (between 3,4 and 2,3)> 2.0
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL0.04 µg/mL0.06 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.15 µg/mL0.12 µg/mL0.20 µg/mL

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer compelling alternatives, each with distinct advantages and disadvantages for the analysis of brominated thiophenes.

Performance Comparison: HPLC vs. GC vs. SFC
FeatureHPLCGCSFC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Analytes Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Thermally labile and non-volatile compounds, excels at chiral separations.[1][2]
Speed Moderate, with typical run times of 10-30 minutes.[3]Fast, with run times often under 10 minutes.[3]Very fast, often providing the shortest analysis times.[2][4]
Resolution Good to excellent, highly dependent on column and mobile phase selection.Excellent for volatile compounds.Excellent, particularly for isomers and chiral compounds.[1][2]
Sensitivity Good, with UV and MS detectors being common.Excellent, especially with sensitive detectors like ECD and MS.[5][6]Good, compatible with both UV and MS detectors.[7]
Solvent Consumption High, uses significant volumes of organic solvents.[4]Low, uses carrier gas.[6]Low, primarily uses compressed CO2 with small amounts of organic modifiers.[1][4]
Cost Moderate initial investment, ongoing solvent costs.[3]Lower initial investment, lower operating costs.[3]Higher initial investment, lower solvent costs.[1]

Experimental Protocols

Detailed methodologies for HPLC, GC-MS, and SFC analysis of brominated thiophenes are provided below. These protocols serve as a starting point for method development and can be optimized for specific applications.

HPLC Protocol for Brominated Thiophenes

This protocol is designed for the separation and quantification of various brominated thiophene isomers.

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection Wavelength: 254 nm (UV) or appropriate m/z range for MS detection[8]

  • Injection Volume: 10 µL[8]

Gradient Program:

  • 0-2 min: 50% B

  • 2-15 min: Gradient to 95% B

  • 15-20 min: Hold at 95% B

  • 20.1-25 min: Return to 50% B and equilibrate

Sample Preparation:

  • Accurately weigh approximately 10 mg of the brominated thiophene sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[8]

  • Further dilute with the initial mobile phase composition to the desired concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[8]

GC-MS Protocol for Volatile Brominated Thiophenes

This method is suitable for the analysis of thermally stable and volatile brominated thiophenes.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[9]

  • Inlet Temperature: 250°C[9]

  • Injection Volume: 1 µL in splitless mode[9]

Oven Temperature Program:

  • Initial temperature: 60°C, hold for 2 minutes

  • Ramp to 280°C at 15°C/min

  • Hold at 280°C for 5 minutes

Mass Spectrometer Conditions:

  • MS Transfer Line Temperature: 280°C[9]

  • Ion Source Temperature: 230°C[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

  • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.[9]

Sample Preparation:

  • Prepare a stock solution of the brominated thiophene sample in a volatile solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

  • Dilute the stock solution to the desired concentration range for analysis.

SFC Protocol for Isomer Separation of Brominated Thiophenes

SFC is particularly advantageous for the rapid separation of closely related isomers of brominated thiophenes.

Instrumentation:

  • Supercritical Fluid Chromatography system with a UV detector or Mass Spectrometer (MS)

  • Column: Chiral stationary phase (e.g., polysaccharide-based) or a suitable achiral stationary phase for isomer separation.

  • Mobile Phase A: Supercritical CO2[7]

  • Mobile Phase B (Modifier): Methanol or Ethanol[10]

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Flow Rate: 3.0 mL/min

  • Detection Wavelength: 254 nm (UV) or appropriate m/z range for MS detection

Gradient Program:

  • 0-1 min: 5% B

  • 1-5 min: Gradient to 40% B

  • 5-7 min: Hold at 40% B

  • 7.1-9 min: Return to 5% B and equilibrate

Sample Preparation:

  • Dissolve the brominated thiophene sample in a suitable organic solvent (e.g., methanol, ethanol, or a mixture compatible with the mobile phase).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow

To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate the typical workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing & Dissolution dilution Serial Dilution start->dilution filtration Syringe Filtration (0.45 µm) dilution->filtration injection Autosampler Injection filtration->injection separation C18 Reverse-Phase Column Separation injection->separation detection UV or MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: A typical workflow for the analysis of brominated thiophenes using HPLC.

Method_Selection node_result node_result start Analytes are volatile & thermally stable? isomers Separation of isomers is critical? start->isomers No node_result_gc GC-MS start->node_result_gc Yes speed Is high throughput (speed) essential? isomers->speed No node_result_sfc SFC isomers->node_result_sfc Yes cost Is minimizing solvent cost a priority? speed->cost No node_result_sfc2 SFC speed->node_result_sfc2 Yes node_result_hplc HPLC cost->node_result_hplc No node_result_gc2 GC-MS cost->node_result_gc2 Yes

Caption: A decision tree to guide the selection of the optimal analytical method.

References

A Comparative Guide to the Characterization of Ethyl Bromothiophene Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isomers is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative overview of the characterization data for various isomers of ethyl bromothiophene carboxylate, complete with experimental protocols and spectral data.

Isomer Comparison

There are six possible positional isomers of ethyl bromothiophene carboxylate, each with unique physical and spectral properties. The tables below summarize the available characterization data for these isomers.

Table 1: Physical Properties of Ethyl Bromothiophene Carboxylate Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl 3-bromothiophene-2-carboxylateC₇H₇BrO₂S235.10-
Ethyl 4-bromothiophene-2-carboxylateC₇H₇BrO₂S235.10-
Ethyl 5-bromothiophene-2-carboxylateC₇H₇BrO₂S235.10-
Ethyl 2-bromothiophene-3-carboxylateC₇H₇BrO₂S235.10-
Ethyl 4-bromothiophene-3-carboxylateC₇H₇BrO₂S235.10260.9 ± 20.0 at 760 mmHg[1]
Ethyl 5-bromothiophene-3-carboxylateC₇H₇BrO₂S235.10-

Table 2: ¹H NMR Spectral Data of Ethyl Bromothiophene Carboxylate Isomers (CDCl₃)

Isomerδ (ppm) of Thiophene Protonsδ (ppm) of -OCH₂CH₃δ (ppm) of -OCH₂CH₃
Ethyl 3-bromothiophene-2-carboxylate (from Methyl ester)7.33 (d, J=5.4 Hz, 1H), 7.08 (d, J=5.4 Hz, 1H)~4.35 (q, J=7.1 Hz, 2H)~1.38 (t, J=7.1 Hz, 3H)
Ethyl 4-bromothiophene-2-carboxylate (from Methyl ester)7.78 (s, 1H), 7.67 (s, 1H)~4.35 (q, J=7.1 Hz, 2H)~1.38 (t, J=7.1 Hz, 3H)
Ethyl 5-bromothiophene-2-carboxylate[2]7.6 (d, J4 Hz, 1H), 7.12 (d, J4 Hz, 1H)[2]4.35 (t, J~7 Hz, 2H)[2]1.3 (t, J~7 Hz, 3H)[2]
Ethyl 2-bromothiophene-3-carboxylate (from 2-Ethylhexyl ester)7.30 (d, J=5.7 Hz, 1H), 7.03 (d, J=5.7 Hz, 1H)~4.35 (q, J=7.1 Hz, 2H)~1.38 (t, J=7.1 Hz, 3H)
Ethyl 4-bromothiophene-3-carboxylate---
This compound (from 2-Ethylhexyl ester)8.08 (d, J=1.5 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H)~4.35 (q, J=7.1 Hz, 2H)~1.38 (t, J=7.1 Hz, 3H)

Table 3: ¹³C NMR Spectral Data of Ethyl Bromothiophene Carboxylate Isomers (CDCl₃)

Isomerδ (ppm) of Thiophene Carbonsδ (ppm) of C=Oδ (ppm) of -OCH₂CH₃δ (ppm) of -OCH₂CH₃
Ethyl 3-bromothiophene-2-carboxylate----
Ethyl 4-bromothiophene-2-carboxylate----
Ethyl 5-bromothiophene-2-carboxylate----
Ethyl 2-bromothiophene-3-carboxylate (from 2-Ethylhexyl ester)134.3, 131.9, 130.9, 124.6163.0~61.0~14.3
Ethyl 4-bromothiophene-3-carboxylate----
This compound (from 2-Ethylhexyl ester)137.4, 131.3, 129.5, 117.2162.8~61.0~14.3

Table 4: Spectroscopic Data (IR and MS) of Ethyl Bromothiophene Carboxylate Isomers

IsomerIR (cm⁻¹)Mass Spectrum (m/z)
Ethyl 3-bromothiophene-2-carboxylate--
Ethyl 4-bromothiophene-2-carboxylate--
Ethyl 5-bromothiophene-2-carboxylateNeat: Major peaks include C=O stretch (~1710), C-O stretch, and C-H vibrations.[3]Top Peak: 191, 2nd Highest: 189, 3rd Highest: 208.[3]
Ethyl 2-bromothiophene-3-carboxylate--
Ethyl 4-bromothiophene-3-carboxylate--
This compound--

Experimental Protocols

Detailed experimental procedures are crucial for the replication of synthetic methods and characterization.

Synthesis of Ethyl 5-bromothiophene-2-carboxylate[2]

To a mixture of 5-bromothiophene-2-carboxaldehyde (1.092 g, 5.7157 mmol), sodium cyanide (1.507 g, 30.75 mmol), and ethanol (60 ml), acetic acid (602.5 mg, 10.04 mmol) and manganese dioxide (10.62 g, 122.16 mmol) were added sequentially. The resulting mixture was stirred at room temperature for 24 hours. Following this, the mixture was filtered through celite, and the residue was washed multiple times with ether. The combined filtrates were concentrated. The residue was then taken up in water and extracted three times with 75 ml of ether. The combined ether extracts were washed with saturated sodium bicarbonate, saturated sodium chloride, dried over magnesium sulfate, and concentrated in vacuo. The final product was obtained as a pale yellow oil after Kugelrohr distillation at 70 °C and 0.1 mm pressure.[2]

Synthesis of Ethyl 2-bromothiophene-3-carboxylate (from 2-ethylhexyl ester)

A solution of 2-bromothiophene-3-carboxylic acid (1.50 g, 7.24 mmol) in DMF (36 mL) was treated with K₂CO₃ (2.99 g, 21.6 mmol). The mixture was heated at 90°C for 1 hour, after which 2-ethylhexylbromide (1.68 mL, 9.4 mmol) was added. The reaction mixture was then stirred at 90°C for 16 hours. After cooling to room temperature, the reaction was quenched with water and extracted with diethyl ether.

Synthesis of this compound

To a solution of ethyl thiophene-3-carboxylate (10 g, 67 mmol) in 160 ml of dichloromethane, cooled to 0°C, aluminum chloride (20 g, 147 mmol) was added in portions. The reaction was brought to room temperature, and a solution of bromine (4 ml, 73 mmol) in 10 ml of dichloromethane was added. After stirring for 50 minutes at room temperature, the reaction mixture was poured into an ice-water mixture and extracted with dichloromethane. The organic phase was dried over magnesium sulfate, filtered, and evaporated. The crude product was purified by column chromatography on silica gel (eluent: 9/1 heptane/ethyl acetate) to yield 9 g (57%) of the desired product.

Isomer Differentiation Workflow

Distinguishing between the different isomers of ethyl bromothiophene carboxylate can be achieved by a systematic analysis of their spectral data. The following workflow outlines a logical approach to this process.

Isomer_Differentiation start Sample of Ethyl Bromothiophene Carboxylate nmr Acquire ¹H NMR Spectrum start->nmr coupling Analyze Thiophene Proton Coupling Patterns nmr->coupling singulets Two singlets observed coupling->singulets doublets Two doublets observed coupling->doublets isomer_4_co2et_2 Ethyl 4-bromothiophene-2-carboxylate singulets->isomer_4_co2et_2 isomer_5_co2et_3 This compound singulets->isomer_5_co2et_3 coupling_const Analyze Coupling Constant (J value) doublets->coupling_const further_analysis Further 2D NMR (COSY, NOESY) for confirmation isomer_4_co2et_2->further_analysis isomer_5_co2et_3->further_analysis large_j Large J value (ortho-coupling, ~5 Hz) coupling_const->large_j small_j Small J value (meta-coupling, <3 Hz) coupling_const->small_j isomer_3_co2et_2 Ethyl 3-bromothiophene-2-carboxylate large_j->isomer_3_co2et_2 isomer_2_co2et_3 Ethyl 2-bromothiophene-3-carboxylate large_j->isomer_2_co2et_3 isomer_5_co2et_2 Ethyl 5-bromothiophene-2-carboxylate small_j->isomer_5_co2et_2 isomer_3_co2et_2->further_analysis isomer_2_co2et_3->further_analysis isomer_5_co2et_2->further_analysis

References

A Comparative Guide to Validating Suzuki Coupling Products of Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the structural validation of reaction products is a critical step. This guide provides an objective comparison of analytical techniques for validating the structure of products from the Suzuki coupling of Ethyl 5-bromothiophene-3-carboxylate. We will also explore alternative coupling methods and present supporting experimental data to aid in methodological selection.

Primary Validation Techniques for Suzuki Coupling Products

The successful synthesis of 5-arylthiophene-3-carboxylates via Suzuki coupling requires rigorous structural confirmation. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the coupled product. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a successful Suzuki coupling of this compound with phenylboronic acid to form Ethyl 5-phenylthiophene-3-carboxylate, the following characteristic shifts (in CDCl₃) are expected:

    • The ethyl ester protons: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂).

    • The thiophene protons: two singlets or doublets in the aromatic region (7.0-8.5 ppm). The disappearance of the signal corresponding to the proton at the 5-position of the starting material and the appearance of new aromatic signals from the coupled phenyl ring are key indicators of a successful reaction.

    • The phenyl protons: multiplets in the aromatic region (7.2-7.8 ppm).

  • ¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. Key shifts for Ethyl 5-phenylthiophene-3-carboxylate would include:

    • The ethyl ester carbons: around 14 ppm (CH₃) and 61 ppm (CH₂).

    • The carbonyl carbon of the ester at approximately 162 ppm.

    • Signals for the thiophene and phenyl ring carbons in the aromatic region (typically 120-150 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through fragmentation patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture before they are introduced into the mass spectrometer. It is an excellent tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum of the desired product will show a molecular ion peak [M]⁺ corresponding to its molecular weight.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is useful for analyzing reaction mixtures and purified products, particularly for less volatile compounds.

Data Presentation: Comparison of Analytical Validation Methods

Analytical MethodInformation ProvidedKey Performance Indicators
¹H NMR - Proton environment- Connectivity (through coupling)- Stereochemistry- High resolution provides unambiguous structural data.- Quantitative for purity assessment with an internal standard.
¹³C NMR - Number and type of carbon atoms- Chemical environment of carbons- Confirms the carbon skeleton of the molecule.- Can distinguish between isomers.
GC-MS / LC-MS - Molecular weight- Purity of the sample- Fragmentation pattern- High sensitivity for detecting trace impurities.- Confirms the elemental composition (with high-resolution MS).[1]
Melting Point - Purity assessment- A sharp melting point range indicates high purity.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Comparison with Alternative Coupling Methods

While the Suzuki coupling is widely used, other cross-coupling reactions can also be employed to functionalize this compound. The choice of method can depend on factors such as substrate scope, functional group tolerance, and the availability and toxicity of reagents.

Yield Comparison for Suzuki Coupling with Various Arylboronic Acids

The following table, adapted from a study on the closely related pentyl 5-bromothiophene-2-carboxylate, illustrates the typical yields that can be expected for Suzuki coupling with different arylboronic acids.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O71.5
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O75.0
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80.2
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O65.0
3,4-Dichlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70.2

Data adapted from a study on pentyl 5-bromothiophene-2-carboxylate, which is expected to have similar reactivity.

Alternative Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentAdvantagesDisadvantages
Stille Coupling Organostannanes (R-SnBu₃)- High functional group tolerance- Mild reaction conditions- Toxicity of tin reagents- Difficulty in removing tin byproducts
Heck Coupling Alkenes- Atom economical (no organometallic reagent needed)- Often requires electron-deficient alkenes- Regioselectivity can be an issue
Sonogashira Coupling Terminal alkynes- Forms C(sp²)-C(sp) bonds, creating alkynylthiophenes- Requires a copper co-catalyst, which can lead to alkyne homocoupling

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural validation of Suzuki coupling products from this compound.

Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_validation Structural Validation A This compound + Arylboronic Acid B Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent, Heat) A->B C Reaction Work-up (Extraction, Washing) B->C D Column Chromatography C->D E ¹H NMR & ¹³C NMR Spectroscopy D->E F Mass Spectrometry (GC-MS or LC-MS) D->F G Melting Point Analysis D->G H Validated Product: Ethyl 5-arylthiophene-3-carboxylate E->H F->H G->H

General workflow for synthesis and validation.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-bromothiophene-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-bromothiophene-3-carboxylate, a halogenated organic compound. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a designated, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Disposal Protocol

This compound is classified as a halogenated organic waste due to the presence of bromine. It must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, which is typically incineration at a licensed facility.

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials.[1]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap. Ensure the container is in good condition and free from leaks.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations. The label should also include the date of accumulation and the name of the generating researcher or lab.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials. Keep the container closed at all times except when adding waste.

  • Incompatible Materials: Do not mix this compound with the following:

    • Strong oxidizing agents

    • Strong bases

    • Strong acids

    • Metals

  • Disposal Request: Once the container is full or is ready for disposal according to institutional timelines, contact your organization's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₇BrO₂SPubChem
Molecular Weight 235.1 g/mol PubChem
CAS Number 170355-38-1PubChem

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation cluster_3 Step 4: Disposal A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B C Select Appropriate Waste Container (Chemically Resistant, Sealed) B->C D Label Container Clearly - Hazardous Waste - Chemical Name - Date & Contact C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by Licensed Waste Contractor G->H I Final Disposal (Incineration) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling Ethyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: Ethyl 5-bromothiophene-3-carboxylate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for this compound, including personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, data for structurally similar compounds, such as Ethyl 5-bromothiophene-2-carboxylate, indicate potential hazards. The Globally Harmonized System (GHS) classifications for this related compound suggest that this compound may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, a cautious approach to handling is necessary, employing a comprehensive suite of personal protective equipment.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or Chemical GogglesMust be worn at all times in the laboratory.
Face Protection Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are preferred. Inspect gloves for integrity before each use and change them frequently[2][3].
Body Protection Laboratory Coat or Disposable GownA lab coat should be worn over personal clothing. For procedures with a higher risk of contamination, a disposable gown is recommended[3].
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[4][5]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[6][7].
Foot Protection Closed-toe ShoesShoes must fully cover the feet.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is donned correctly. The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Dispensing: Carefully dispense the required amount of this compound. Avoid generating dust or aerosols. If the compound is a solid, use a spatula. If it is a liquid, pour carefully to avoid splashing.

  • Reaction Setup: When setting up a reaction, ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[4]. Decontaminate all work surfaces.

Storage Requirements:

Storage ConditionRecommendation
Container Store in the original, tightly sealed container[4].
Location Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[4][6].
Environment Protect from light and moisture.
Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • Containerization: Collect chemical waste in a designated, properly labeled, and sealed container. The label should clearly indicate the contents.

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[4].

  • Authorized Disposal: Arrange for the disposal of the chemical waste through an authorized waste management company. Do not pour chemical waste down the drain[4].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[6].
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[6].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

start Start: Obtain Chemical ppe Don Personal Protective Equipment (PPE) start->ppe handling Handle Chemical in Fume Hood ppe->handling storage Store in Cool, Dry, Well-Ventilated Area handling->storage Unused Chemical disposal_prep Segregate and Containerize Chemical Waste handling->disposal_prep Used Chemical/Waste decontamination Decontaminate Work Area and Remove PPE handling->decontamination After handling emergency Emergency Procedure (Spill or Exposure) handling->emergency storage->ppe For subsequent use disposal Dispose via Authorized Waste Management disposal_prep->disposal disposal->decontamination end End: Procedure Complete decontamination->end emergency->decontamination After resolution

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.